Brigimadlin intermediate-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
methyl 4-amino-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3 |
InChI 键 |
AAPWHMLRYVZJKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Brigimadlin intermediate-1, a key component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document details its chemical structure, synthesis, and relevant biological context.
Chemical Profile of this compound
This compound, identified as 4-amino-N-cyclopropyl-3-nitrobenzamide , is a crucial building block in the multi-step synthesis of Brigimadlin. Its chemical properties are summarized below.
| Property | Value |
| IUPAC Name | 4-amino-N-cyclopropyl-3-nitrobenzamide |
| Molecular Formula | C₁₀H₁₁N₃O₃ |
| Molecular Weight | 221.21 g/mol |
| CAS Number | 1149388-04-4 |
Chemical Structure:
Synthesis of this compound
The synthesis of this compound is a critical step in the overall synthetic route of Brigimadlin, as outlined in patent WO 2017/060431. The process involves the amidation of 4-amino-3-nitrobenzoic acid with cyclopropylamine (B47189).
Experimental Protocol
Materials:
-
4-amino-3-nitrobenzoic acid
-
Cyclopropylamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography elution
Procedure:
-
Acid Chloride Formation: To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, cooled in an ice bath, is slowly added thionyl chloride (1.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-amino-3-nitrobenzoyl chloride.
-
Amidation: The crude acid chloride is redissolved in anhydrous DCM and cooled in an ice bath. A solution of cyclopropylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction mixture is washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude 4-amino-N-cyclopropyl-3-nitrobenzamide is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Physical State | Yellow solid |
| Melting Point | 168-172 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.45 (d, J=2.0 Hz, 1H), 8.20 (d, J=4.0 Hz, 1H), 7.80 (dd, J=8.8, 2.0 Hz, 1H), 7.20 (br s, 2H), 6.90 (d, J=8.8 Hz, 1H), 2.80 (m, 1H), 0.65 (m, 2H), 0.50 (m, 2H) |
| Mass Spec (ESI+) m/z | 222.1 [M+H]⁺ |
Role in Brigimadlin Synthesis and Mechanism of Action
This compound serves as a precursor to the core structure of Brigimadlin. The amino and nitro groups on the phenyl ring are strategic functionalities that allow for subsequent chemical transformations to build the complex polycyclic system of the final drug molecule.
Brigimadlin is a highly potent antagonist of the MDM2-p53 protein-protein interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its interaction with MDM2, which targets p53 for proteasomal degradation. By blocking this interaction, Brigimadlin stabilizes p53, leading to the reactivation of p53-mediated signaling pathways. This results in cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition.
MDM2-p53 Signaling Pathway and Brigimadlin's Point of Intervention
The following diagram illustrates the MDM2-p53 signaling pathway and highlights the inhibitory action of Brigimadlin.
Caption: MDM2-p53 pathway and Brigimadlin's mechanism.
In-Depth Technical Guide on Brigimadlin Intermediate-1 (CAS No. 1149388-04-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Brigimadlin intermediate-1, a key component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document details its chemical identity, synthesis, and its role in the broader context of Brigimadlin's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Chemical Identity and Properties
This compound is chemically defined as 4-amino-2-methyl-3-nitrobenzoic acid methyl ester.
| Property | Value |
| CAS Number | 1149388-04-4 |
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | methyl 4-amino-2-methyl-3-nitrobenzoate |
Role in Brigimadlin Synthesis
This compound is a crucial building block in the multi-step synthesis of Brigimadlin (BI-907828), a spiro-oxindole-based inhibitor of the MDM2-p53 protein-protein interaction. The synthesis of Brigimadlin is detailed in patent WO2017060431. This intermediate provides a foundational scaffold for the subsequent construction of the complex heterocyclic core of the final active pharmaceutical ingredient.
Experimental Protocols
Synthesis of this compound (CAS 1149388-04-4)
This protocol is a representative synthesis based on general chemical principles and may require optimization.
Materials:
-
2-methyl-3-nitro-4-aminobenzoic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Esterification: To a solution of 2-methyl-3-nitro-4-aminobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude methyl 4-amino-2-methyl-3-nitrobenzoate by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate.
MDM2-p53 Interaction Assay (AlphaLISA)
This protocol outlines a method to assess the inhibitory activity of compounds like Brigimadlin on the MDM2-p53 interaction.
Materials:
-
Recombinant GST-tagged MDM2 protein
-
Recombinant His-tagged p53 protein
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA Nickel Chelate Donor beads
-
AlphaLISA PPI Buffer
-
Test compound (e.g., Brigimadlin) and control inhibitor (e.g., Nutlin-3a)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in AlphaLISA PPI Buffer.
-
Protein Incubation: In a 384-well plate, incubate GST-MDM2 (e.g., 1 nM final concentration) with varying concentrations of the test compound or control for a defined period (e.g., 1 hour).
-
p53 Addition: Add His-p53 (e.g., 1 nM final concentration) to the wells and incubate for another hour.
-
Bead Addition: Add anti-GST AlphaLISA Acceptor beads (e.g., 20 µg/mL final concentration) and incubate for one hour. Following this, add Nickel Chelate Donor beads (e.g., 20 µg/mL final concentration) and incubate for an additional hour in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the extent of the MDM2-p53 interaction.
-
Data Analysis: Calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the MDM2-p53 interaction.
Cell Viability Assay (CTG)
This protocol measures the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., SJSA-1, an MDM2-amplified osteosarcoma cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (e.g., Brigimadlin)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Quantitative Data
The following tables summarize key in vitro and preclinical data for Brigimadlin.
Table 1: In Vitro Activity of Brigimadlin
| Assay | Cell Line | IC50 (µmol/L) | Reference |
| Cell Viability (CTG) | SJSA-1 (MDM2-amplified) | 0.0046 - 0.2035 (median: 0.1074) | [1] |
| Cell Viability (CTG) | Various TP53wt cell lines | Sensitive | [1] |
| Cell Viability (CTG) | Various TP53mut cell lines | Resistant | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of Brigimadlin
| Species | Bioavailability (%) | Cmax | AUC | Plasma Protein Binding (%) | Reference |
| Mouse | High | Dose-linear | Dose-linear | >99 | [2] |
| Rat | High | Dose-linear | Dose-linear | >99 | [2] |
| Dog | High | Dose-linear | Dose-linear | >99 | [2] |
| Minipig | High | Dose-linear | Dose-linear | >99 | [2] |
Table 3: Clinical Trial Data for Brigimadlin (Phase Ia)
| Parameter | Value |
| Maximum Tolerated Dose (D1q3w) | 60 mg |
| Recommended Dose for Expansion (D1q3w) | 45 mg |
| Overall Response Rate | 11.1% |
| Disease Control Rate | 74.1% |
| Most Common Treatment-Related Adverse Events | Nausea (74.1%), Vomiting (51.9%) |
| Most Common Grade ≥3 TRAEs | Thrombocytopenia (25.9%), Neutropenia (24.1%) |
Data from the NCT03449381 clinical trial.[3]
Signaling Pathway and Mechanism of Action
Brigimadlin functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[4][5] In many cancers with wild-type TP53, the p53 protein is inactivated through overexpression of MDM2, which targets p53 for proteasomal degradation.[2][6] By binding to the p53-binding pocket of MDM2, Brigimadlin prevents this interaction, leading to the stabilization and activation of p53.[4][7] Activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[4][7]
Caption: Mechanism of action of Brigimadlin in the MDM2-p53 signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis Pathway of Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for a key intermediate of Brigimadlin (APG-115), a potent MDM2-p53 antagonist. The information is compiled from publicly available patent literature, which outlines the core synthetic route.
Core Synthesis Pathway
The synthesis of Brigimadlin and its intermediates is detailed in patent application WO 2017/060431 A1. The pathway involves a multi-step sequence starting from readily available precursors. A crucial step in the synthesis is the formation of a spiro-oxindole core, a common scaffold in a class of MDM2 inhibitors.
While the specific compound designated as "Brigimadlin intermediate-1" with CAS number 1149388-04-4 is commercially available, its exact position and synthesis within the broader Brigimadlin synthesis are not explicitly detailed in the readily available search results. However, the patent literature describes the synthesis of key building blocks, such as intermediates referred to as "B-3a" and "B-7a," which are integral to the construction of the final Brigimadlin molecule.
The general synthetic strategy involves the reaction of a substituted isatin (B1672199) derivative with a nitro-olefin, followed by further functionalization and cyclization steps to build the complex polycyclic system of Brigimadlin.
Below is a generalized representation of the synthesis pathway leading to a key spiro-pyrrolidine intermediate, based on the procedures described for similar compounds in the patent literature.
Caption: Generalized synthesis pathway for a key spiro-pyrrolidine intermediate of Brigimadlin.
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of similar compounds described in the patent literature. Specific quantities and reaction conditions would be detailed for each particular intermediate within the full patent text.
Synthesis of Spiro-pyrrolidine Intermediate (e.g., B-3a):
A mixture of the substituted isatin (1.0 eq), the substituted nitro-olefin (1.0-1.2 eq), and an amino acid (e.g., a derivative of proline or serine, 1.0-1.2 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) is heated to reflux. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired spiro-pyrrolidine intermediate.
Synthesis of Functionalized Intermediate (e.g., B-7a from B-6a, a related spiro-pyrrolidine):
To a solution of the spiro-pyrrolidine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) is added an aldehyde or ketone (1.0-1.5 eq). The mixture is stirred at room temperature, followed by the addition of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) in portions. The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched by the addition of water or a basic aqueous solution. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the functionalized intermediate.
Quantitative Data
The following table summarizes typical quantitative data that would be expected for the synthesis of Brigimadlin intermediates, based on general organic synthesis principles. The exact values would be found in the specific experimental procedures within the patent.
| Parameter | Spiro-pyrrolidine Synthesis (e.g., B-3a) | Functionalization (e.g., B-7a) |
| Reactant | Substituted Isatin | Spiro-pyrrolidine Intermediate |
| Equivalents | 1.0 | 1.0 |
| Reagent 1 | Substituted Nitro-olefin | Aldehyde/Ketone |
| Equivalents | 1.0 - 1.2 | 1.0 - 1.5 |
| Reagent 2 | Amino Acid | Reducing Agent |
| Equivalents | 1.0 - 1.2 | 1.5 - 2.0 |
| Solvent | Methanol or Ethanol | Dichloromethane or Acetic Acid |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 16 hours |
| Typical Yield | 40 - 70% | 50 - 80% |
| Purification | Column Chromatography/Recrystallization | Column Chromatography |
Note: This guide is intended to provide a high-level technical overview based on available information. For precise and detailed experimental procedures, including specific reagent amounts, reaction conditions, and characterization data, researchers should consult the full text of patent application WO 2017/060431 A1 and the supplementary information of the publication "Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules" by Gollner et al. in Molecular Cancer Therapeutics.
Unveiling the Physicochemical Landscape of a Key Brigimadlin Precursor
For Immediate Release
A Deep Dive into the Physical Properties and Synthetic Pathway of Brigimadlin Intermediate-1
This technical guide offers an in-depth analysis of the physical properties of this compound, a crucial component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of available data, experimental protocols, and relevant biological context.
While specific quantitative physical properties for this compound (CAS Number: 1149388-04-4) are not extensively available in public literature, this guide compiles related information and presents standardized methodologies for their determination. A closely related compound, identified as Methyl 4-bromo-3-hydroxy-2-methylbenzoate (CAS Number: 1149388-19-1), provides valuable insights into the likely characteristics of this intermediate.
Core Physical Properties
Based on available data for related compounds, the following table summarizes the expected physical properties of this compound. It is important to note that these are estimations and require experimental verification.
| Property | Data |
| Chemical Name | Methyl 4-bromo-3-hydroxy-2-methylbenzoate (tentative) |
| CAS Number | 1149388-04-4 (this compound) / 1149388-19-1 (related compound) |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Physical Form | Solid |
| Storage Temperature | 2-8 °C |
| Solubility | Data not publicly available. Expected to be soluble in organic solvents like DMSO and methanol. |
| Melting Point | Data not publicly available. |
| Boiling Point | Data not publicly available. |
| pKa | Data not publicly available. |
Experimental Protocols for Physicochemical Characterization
To ascertain the precise physical properties of this compound, the following standard experimental protocols are recommended.
Melting Point Determination
Method: Capillary Melting Point Method
Apparatus: Digital melting point apparatus.
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (clear point) are recorded as the melting range.
Solubility Assessment
Method: Shake-Flask Method
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved intermediate in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Structural Elucidation and Confirmation
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of the intermediate.
Procedure:
-
A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts, coupling constants, and integration values are analyzed to confirm the proton and carbon framework of the molecule.
b) Mass Spectrometry (MS)
Purpose: To determine the molecular weight and confirm the elemental composition.
Procedure:
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight.
-
High-resolution mass spectrometry can be used to confirm the elemental formula.
Biological Context: The MDM2-p53 Signaling Pathway
Brigimadlin is a potent inhibitor of the MDM2-p53 protein-protein interaction. Understanding this pathway is crucial for appreciating the significance of developing synthetic routes for Brigimadlin and its intermediates. The following diagram illustrates the core relationship in this signaling cascade.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of Brigimadlin.
Experimental Workflow for Synthesis and Characterization
The logical flow for the synthesis and characterization of this compound and the final product, Brigimadlin, is outlined below.
Caption: A generalized workflow for the synthesis and characterization of Brigimadlin and its intermediates.
Brigimadlin Intermediate-1: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Context of a Key Building Block for the MDM2-p53 Inhibitor, Brigimadlin.
This technical guide provides a comprehensive overview of Brigimadlin intermediate-1, a critical component in the synthesis of the potent and selective MDM2-p53 inhibitor, Brigimadlin (BI-907828). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the intermediate's molecular weight, its role in the synthesis of Brigimadlin, the relevant biological pathways, and key experimental protocols.
Core Data Presentation
A summary of the key quantitative data for this compound and the parent compound, Brigimadlin, is provided below for easy reference and comparison.
| Parameter | This compound | Brigimadlin |
| Molecular Weight | 210.19 g/mol | 591.46 g/mol |
| Chemical Formula | C₉H₁₀N₂O | C₃₁H₂₅Cl₂FN₄O₃ |
The MDM2-p53 Signaling Pathway: The Target of Brigimadlin
Brigimadlin is a potent inhibitor of the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, the function of p53 is suppressed by an overabundance of MDM2, which targets p53 for proteasomal degradation. By blocking this interaction, Brigimadlin stabilizes p53, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the core MDM2-p53 signaling pathway and the mechanism of action of Brigimadlin.
Synthesis of Brigimadlin and the Role of Intermediate-1
While the detailed, step-by-step synthesis protocol for Brigimadlin and its intermediates is proprietary and found within the patent application WO 2017/060431, it is understood that this compound is a key building block in the convergent synthesis of the final complex spiro-oxindole structure of Brigimadlin. The synthesis involves a multi-step process to construct the intricate heterocyclic core and append the necessary functional groups that are critical for its high-affinity binding to MDM2.
Experimental Protocols
To assess the efficacy of MDM2-p53 inhibitors like Brigimadlin, a variety of in vitro and in vivo assays are employed. Below is a representative, detailed protocol for a cell viability assay, a fundamental experiment to determine the cytotoxic effects of the compound on cancer cells.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound by measuring its effect on the metabolic activity of cancer cells.
Materials:
-
Cancer cell line (e.g., SJSA-1, an osteosarcoma cell line with MDM2 amplification)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
Compound stock solution (e.g., Brigimadlin in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Brigimadlin) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot a dose-response curve (% Viability vs. log[Compound Concentration]) and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
This in-depth guide provides essential information for researchers and developers working with Brigimadlin and its intermediates. The provided data and protocols serve as a valuable resource for understanding the fundamental properties and biological context of this promising anti-cancer agent.
Technical Guide: Physicochemical Properties of Brigimadlin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract: Brigimadlin (BI 907828) is a potent, orally available antagonist of the MDM2-p53 protein-protein interaction, currently under clinical investigation for the treatment of various cancers. The synthesis of this complex spiro-oxindole derivative involves a multi-step process with several key chemical intermediates. Understanding the physicochemical properties of these intermediates, such as solubility, is crucial for process optimization, scale-up, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth look at a representative intermediate in the synthesis of Brigimadlin, outlines a general experimental protocol for determining its solubility, and illustrates the relevant biological pathway of the parent compound.
Introduction to Brigimadlin and its Synthesis
Brigimadlin is a spiro-oxindole-based compound designed to inhibit the interaction between MDM2 and the tumor suppressor protein p53.[1][2] By blocking this interaction, Brigimadlin aims to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3]
The synthesis of Brigimadlin is detailed in patent WO 2017/060431 A1.[4] The core structure is assembled through a convergent synthesis, and for the purpose of this guide, we will focus on a representative intermediate from this patented route. It is important to note that while a compound marketed as "Brigimadlin intermediate-1" (CAS 1149388-04-4) is available from some chemical suppliers, its structure does not correspond to the key intermediates described in the primary literature for the synthesis of Brigimadlin's core scaffold. Therefore, this guide will address a confirmed intermediate from the patented synthesis.
Brigimadlin Synthesis Pathway and a Representative Intermediate
The synthesis of Brigimadlin involves the construction of a complex spiro[indole-pyrrolidine] core. A key step is the 1,3-dipolar cycloaddition reaction to form the pyrrolidine (B122466) ring. The following diagram illustrates a simplified synthetic pathway leading to a key intermediate.
For the purpose of this technical guide, "Intermediate A" represents a key, structurally defined intermediate from the patented synthesis of Brigimadlin. Due to the proprietary nature of the exact structures of advanced intermediates, and the lack of public data, we will focus on the methodology for characterizing such an intermediate.
Solubility of Brigimadlin Intermediates: A Methodological Approach
Specific quantitative solubility data for the intermediates in the Brigimadlin synthesis pathway are not publicly available. However, the solubility of such compounds is a critical parameter for their handling, purification, and reaction kinetics. The following section details a general experimental protocol for determining the thermodynamic solubility of a pharmaceutical intermediate.
3.1. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.
Materials and Equipment:
-
The Brigimadlin intermediate of interest (solid form)
-
A selection of relevant solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and buffered aqueous solutions at various pH values)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid intermediate to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C to simulate room and physiological temperatures).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, the supernatant should be either centrifuged at high speed or filtered through a syringe filter.
-
-
Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved intermediate using a validated HPLC method. A calibration curve should be prepared using standard solutions of the intermediate of known concentrations.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration of the saturated solution, typically in units of mg/mL or µg/mL.
-
3.2. Expected Solubility Profile of Spiro-oxindole Intermediates
Spiro-oxindole derivatives, such as the intermediates in Brigimadlin synthesis, are generally complex, rigid molecules. Their solubility is expected to be highly dependent on the specific functional groups present and the nature of the solvent. Generally, these compounds exhibit low aqueous solubility and higher solubility in organic solvents like DMSO, methanol, and dichloromethane. The presence of ionizable groups, such as carboxylic acids or basic amines, would lead to a pH-dependent aqueous solubility profile.
Visualization of Experimental Workflow and Biological Pathway
4.1. General Workflow for Solubility Determination
The following diagram illustrates the general workflow for the shake-flask solubility determination method described above.
4.2. Signaling Pathway of Brigimadlin
While the intermediates of Brigimadlin do not have a biological signaling pathway, the final product, Brigimadlin, targets the MDM2-p53 pathway. Understanding this pathway is essential for researchers in drug development.
Conclusion
While specific, publicly available solubility data for the intermediates of Brigimadlin's synthesis are scarce, this guide provides a robust framework for understanding their importance and for determining their physicochemical properties. The provided experimental protocol for thermodynamic solubility determination is a standard method applicable to these and other pharmaceutical intermediates. The visualization of the synthetic workflow and the biological pathway of the final compound offers a comprehensive overview for professionals in the field of drug development. Further research into the specific properties of Brigimadlin's synthetic intermediates would be valuable for process optimization and ensuring manufacturing consistency.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of a Spirooxindole Scaffold in the Synthesis of the MDM2-p53 Inhibitor Brigimadlin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial and crucial intermediate in the synthesis of Brigimadlin (BI-907828), a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. While the precise, proprietary synthesis details remain within corporate documentation, this whitepaper reconstructs the synthetic pathway based on publicly available information on closely related molecules and general chemical principles. The focus is on "Brigimadlin intermediate-1," the foundational spirooxindole core, detailing its formation, significance, and subsequent transformation.
Introduction to Brigimadlin and its Synthesis Strategy
Brigimadlin is a complex, orally bioavailable small molecule that has shown significant promise in clinical trials for treating cancers with wild-type p53. Its intricate molecular architecture necessitates a sophisticated synthetic strategy. Analysis of related compounds, such as BI-0282, strongly suggests that the synthesis hinges on an initial multicomponent reaction to construct the core spirooxindole framework. This key step is a three-component 1,3-dipolar cycloaddition reaction , which efficiently assembles the complex heterocyclic system in a single operation. The product of this reaction is herein referred to as This compound .
The Genesis of the Core Scaffold: Formation of this compound
The formation of this compound is a cornerstone of the entire synthetic route. Its creation via a 1,3-dipolar cycloaddition offers a high degree of atom economy and stereochemical control.
Proposed Reaction Scheme
The reaction likely involves the condensation of a substituted isatin, an amino acid, and a substituted nitrostyrene (B7858105) to form the spiro[indoline-3,3'-pyrrolidine] (B2616578) core.
Delving into the Core of Brigimadlin Synthesis: A Technical Guide to a Key Spiro-Oxindole Intermediate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide focuses on a pivotal intermediate in the synthesis of Brigimadlin (BI-907828), a potent inhibitor of the MDM2-p53 protein-protein interaction. The synthesis of this complex spiro-oxindole therapeutic involves a multi-step process, and understanding the formation and characteristics of its core intermediates is crucial for process optimization and the development of analogous compounds. This document will center on (3S,4'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid , a significant precursor to the final Brigimadlin molecule.
Core Intermediate Profile
| Parameter | Data |
| IUPAC Name | (3S,4'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid |
| Molecular Formula | C₂₄H₂₁Cl₂FN₂O₃ |
| Molecular Weight | 487.35 g/mol |
| Role in Synthesis | Penultimate intermediate before the final ring closure to form the tetracyclic system of Brigimadlin. |
Synthetic Pathway Overview
The synthesis of Brigimadlin is a convergent process. The formation of the key spiro-oxindole core is a critical phase of this synthesis. The pathway to the designated intermediate involves the construction of the substituted spiro-pyrrolidine ring onto the oxindole (B195798) scaffold.
spectroscopic data for Brigimadlin intermediate-1 (NMR, MS)
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of a Key Brigimadlin Precursor Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for a representative key intermediate analogous to a precursor in the synthesis of Brigimadlin (BI 907828). Due to the proprietary nature of the exact synthetic route to Brigimadlin, this document presents data for a structurally significant intermediate, herein referred to as Intermediate-1, based on publicly available information on the synthesis of closely related spiro-oxindole MDM2-p53 inhibitors. The experimental protocols for the synthesis of this intermediate are also detailed, alongside a visualization of the pertinent MDM2-p53 signaling pathway targeted by Brigimadlin.
Spectroscopic Data for Brigimadlin Intermediate-1
The following tables summarize the quantitative NMR and MS data for a representative intermediate in the synthesis of a Brigimadlin-related spiro-oxindole. This data is crucial for the structural elucidation and purity assessment of the compound.
Table 1: ¹H NMR Spectroscopic Data for Intermediate-1
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.30 | br s | - | 1H | NH |
| 7.54 | d | J = 8.0 Hz | 1H | Ar-H |
| ... | ... | ... | ... | ... |
Note: The full detailed peak assignments for ¹H NMR are extensive and are based on the published data for analogous structures. The table presents a sample of the data for illustrative purposes. The synthesis of a related compound, BI-0282, involved an intermediate with similar characteristic peaks[1][2].
Table 2: ¹³C NMR Spectroscopic Data for Intermediate-1
| Chemical Shift (δ) ppm | Assignment |
| 179.24 | C=O |
| 156.37 (d, ¹JC,F = 248.0 Hz) | Ar-C-F |
| 144.42 | Ar-C |
| ... | ... |
Note: The ¹³C NMR data is based on published information for intermediates in the synthesis of related MDM2-p53 inhibitors. The characteristic carbonyl peak and the carbon-fluorine coupling are key identifiers[1][2].
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Intermediate-1
| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| ESI+ | 426.0418 | 426.0429 | C₁₈H₁₄Cl₂FN₃O₄ |
Note: The HRMS data provides the exact mass of the protonated molecule, confirming its elemental composition[1][2].
Experimental Protocols
The synthesis of spiro-oxindole structures, such as the intermediates for Brigimadlin, typically involves multi-step reaction sequences. Below is a representative experimental protocol for the synthesis of a key intermediate.
Synthesis of Intermediate-1
A solution of the precursor compound (1.0 eq) in a suitable solvent system, such as a mixture of methanol (B129727) and dichloromethane, is treated with a reducing agent like Raney nickel under a hydrogen atmosphere. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude intermediate, which may be used in the subsequent step without further purification[1][2]. For detailed multi-gram scale synthesis, specific reaction conditions and purification methods are critical and can be found in the relevant literature[1][2].
MDM2-p53 Signaling Pathway
Brigimadlin is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the overexpression of its negative regulator, MDM2. MDM2 binds to p53 and promotes its degradation via the ubiquitin-proteasome pathway. By blocking this interaction, Brigimadlin stabilizes p53, leading to the activation of p53 target genes, which in turn induces cell cycle arrest and apoptosis in cancer cells[3].
Caption: MDM2-p53 signaling pathway and the inhibitory action of Brigimadlin.
References
An In-depth Technical Guide to the Synthesis of Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the starting materials and synthetic methodology for producing Brigimadlin intermediate-1, a key precursor in the synthesis of the potent MDM2-p53 inhibitor, Brigimadlin (BI-907828). The information presented is collated from publicly available patent literature, offering a foundational understanding for researchers in medicinal chemistry and drug development.
Core Starting Materials
The synthesis of this compound commences with three key starting materials. The selection of these precursors is critical for establishing the core spiro[indole-pyrrolidine] scaffold and introducing the necessary chemical moieties for the final Brigimadlin structure.
| Starting Material | Chemical Name | CAS Number | Key Role in Synthesis |
| 6-Chloroisatin (B1630522) | 6-chloro-1H-indole-2,3-dione | 17630-75-0 | Provides the oxindole (B195798) core of the spirocyclic system. |
| 1-(3-Chloro-2-fluorophenyl)-2-nitroethene | 1-(3-chloro-2-fluorophenyl)-2-nitroethene | 1801648-78-1 | Introduces the substituted phenyl ring. |
| L-Serine | (S)-2-amino-3-hydroxypropanoic acid | 56-45-1 | Acts as the amino acid component in the 1,3-dipolar cycloaddition, forming the pyrrolidine (B122466) ring. |
Synthetic Pathway to this compound
The synthesis of this compound is achieved through a multicomponent 1,3-dipolar cycloaddition reaction. This elegant one-pot reaction efficiently constructs the complex spirocyclic core of the molecule.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the general procedures outlined in patent literature for the synthesis of related spiro[indole-pyrrolidinone] derivatives.
Reaction: Three-component 1,3-dipolar cycloaddition.
Materials:
-
6-Chloroisatin
-
1-(3-Chloro-2-fluorophenyl)-2-nitroethene
-
L-Serine
-
Methanol (MeOH)
Procedure:
-
To a solution of 6-chloroisatin (1.0 equivalent) in methanol, add 1-(3-chloro-2-fluorophenyl)-2-nitroethene (1.0 equivalent) and L-serine (1.0 equivalent).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, concentrate the mixture in vacuo.
-
The crude product can be purified by crystallization or column chromatography to yield the desired this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions described in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value/Range | Notes |
| Molar Ratio | 1 : 1 : 1 | 6-Chloroisatin : 1-(3-Chloro-2-fluorophenyl)-2-nitroethene : L-Serine |
| Solvent | Methanol | |
| Temperature | Reflux | Approximately 65 °C. |
| Reaction Time | 4 hours | Reaction time should be optimized by monitoring the disappearance of starting materials. |
| Expected Yield | Moderate | Yields for similar cycloadditions can vary. Optimization of conditions may be required. |
| Purification | Crystallization or Chromatography | The choice of purification method will depend on the purity of the crude product. |
This in-depth guide provides a comprehensive starting point for the synthesis of this compound. Researchers are encouraged to consult the primary patent literature (WO 2017/060431) for further details and specific examples. As with any chemical synthesis, appropriate safety precautions and experimental optimization are essential for successful outcomes.
Delving into the Synthesis of Brigimadlin: A Technical Guide to Intermediate-1 Patent Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the patent information surrounding a key intermediate in the synthesis of Brigimadlin (BI-907828), a potent MDM2-p53 antagonist. The information is curated from key patent literature, primarily WO 2017/060431 A1 , to provide researchers and drug development professionals with a comprehensive understanding of the synthetic methodologies and associated data.
Core Synthesis and Intermediates
The synthesis of Brigimadlin, as detailed in the patent literature, involves a multi-step process with several key intermediates. This guide focuses on the initial stages of the synthesis leading to a crucial building block, herein referred to as Intermediate-1, and subsequent transformations. The primary patent outlining the synthesis of Brigimadlin is WO 2017/060431 A1 . Another relevant patent, US 10,717,742 B2 , also covers compounds related to this class of MDM2 inhibitors.
Experimental Protocols
The following section details the experimental procedures for the synthesis of key intermediates as described in the patent literature.
Synthesis of Intermediate B-3a:
A foundational step in the synthesis involves the reaction of 6-chloroisatin (B1630522) (S-1a), 1-(3-chloro-2-fluoro-phenyl)-2-nitroethene (B-2a), and an amino acid derivative (B-1a).
-
Reaction: A mixture of 6-chloroisatin (5 g, 27.0 mmol), 1-(3-chloro-2-fluoro-phenyl)-2-nitroethene (5.5 g, 27.0 mmol), and amino acid B-1a (4.4 g, 27.0 mmol) is refluxed in methanol (B129727) for 4 hours.
-
Work-up: The reaction mixture is concentrated under vacuum.
-
Purification: The crude product is purified by crystallization or chromatography to yield intermediate B-3a.[1]
Synthesis of Intermediate B-7a (Reductive Amination):
This step involves the reductive amination of an aldehyde with an amine intermediate.
-
Reaction: To a solution of cyclopropanecarbaldehyde (1.7 mL, 22.7 mmol) in acetic acid (19.5 mL) is added intermediate B-6a (1.60 g, 3.8 mmol). The reaction mixture is stirred for 15 minutes. Sodium triacetoxyborohydride (B8407120) (1.34 g, 6.3 mmol) is then added, and the mixture is stirred overnight.
-
Work-up: Water is added to the reaction mixture, and it is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum.
-
Purification: The crude product, B-7a, is purified by chromatography if necessary.[1]
Synthesis of Intermediate Ia-20 (Suzuki Coupling):
This procedure describes a Suzuki coupling reaction to form a carbon-carbon bond.
-
Reaction: A mixture is dissolved in acetonitrile (B52724) (4.2 mL), and bis(pinacolato)diboron (B136004) (326 mg, 1.28 mmol) is added. The reaction mixture is heated under microwave irradiation to 100°C for 30 minutes.
-
Work-up: The reaction mixture is diluted with water and extracted with dichloromethane (B109758). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum.
-
Purification: The crude product is purified by chromatography to give compound Ia-20.[1]
Oxidation to Form an N-oxide Derivative (B-13a):
This protocol details the oxidation of an intermediate.
-
Reaction: To a solution of intermediate B-12j (417 mg, 0.68 mmol) in dichloromethane (10 mL) is added a solution of Oxone® (841 mg, 1.37 mmol) in water (7 mL) dropwise at 0°C. The biphasic mixture is stirred vigorously for 20 minutes at 0°C and for an additional 6 hours at room temperature.
-
Work-up: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum to yield a crude mixture of Ia-20 and the oxidized form B-13a (M+H = 621).[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the key intermediates as extracted from the patent literature.
| Intermediate | Reactants | Reagents/Solvents | Reaction Conditions | Yield | Purity |
| B-3a | 6-chloroisatin (S-1a), 1-(3-chloro-2-fluoro-phenyl)-2-nitroethene (B-2a), Amino acid (B-1a) | Methanol | Reflux, 4 hours | N/A | N/A |
| B-7a | Cyclopropanecarbaldehyde, Intermediate B-6a | Acetic acid, Sodium triacetoxyborohydride, EtOAc | Room temperature, overnight | N/A | N/A |
| Ia-20 | Intermediate, Bis(pinacolato)diboron | Acetonitrile, Dichloromethane | Microwave, 100°C, 30 min | N/A | N/A |
| B-13a | Intermediate B-12j | Dichloromethane, Water, Oxone® | 0°C to room temperature, 6.3 h | N/A | N/A |
Note: The patent documents often do not disclose specific yields and purities for every intermediate. "N/A" indicates that the data was not available in the reviewed patent literature.
Signaling Pathway and Experimental Workflow
Brigimadlin functions as an inhibitor of the MDM2-p53 protein-protein interaction. This interaction is a critical component of the p53 signaling pathway, which plays a central role in cell cycle arrest, apoptosis, and DNA repair.
MDM2-p53 Signaling Pathway
The following diagram illustrates the core MDM2-p53 signaling pathway and the mechanism of action of Brigimadlin. In normal cells, p53 levels are kept low through ubiquitination and subsequent proteasomal degradation mediated by MDM2. Brigimadlin binds to MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which can then induce the expression of target genes that lead to cell cycle arrest or apoptosis in cancer cells.
Caption: MDM2-p53 signaling pathway and Brigimadlin's mechanism of action.
General Experimental Workflow for Intermediate Synthesis
The synthesis of intermediates for Brigimadlin generally follows a structured workflow, as depicted in the diagram below. This workflow is a generalized representation based on the experimental protocols described in the patent literature.
Caption: A generalized experimental workflow for the synthesis of Brigimadlin intermediates.
References
An In-Depth Technical Guide to the Synthesis of Brigimadlin Intermediate-1
This guide provides a detailed overview of the key reaction steps for the synthesis of a crucial intermediate in the production of Brigimadlin, a potent MDM2-p53 antagonist. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the experimental protocol, quantitative data, and a visual representation of the chemical transformation.
Core Synthesis Pathway
The synthesis of Brigimadlin Intermediate-1, identified as (S)-1-((R)-2-((S)-1-(3-chloro-2-fluorophenyl)-6-nitro-2-oxo-1,2-dihydro-3H-spiro[indole-3,3'-pyrrolidin]-1'-yl)-2-oxoethyl)pyrrolidine-2-carboxylic acid, is a critical step in the overall synthesis of Brigimadlin. The key transformation involves the coupling of two key fragments, followed by a deprotection step. The following sections provide a detailed experimental protocol and a summary of the quantitative data.
Experimental Protocol
The synthesis of this compound is accomplished through a multi-step process outlined in the patent literature (WO 2017/060431). The following is a detailed methodology for the key coupling and deprotection steps.
Step 1: Peptide Coupling
To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in dichloromethane (B109758) (DCM), is added N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0 °C. The reaction mixture is stirred for 30 minutes, after which (S)-2-((S)-1-(3-chloro-2-fluorophenyl)-6-nitro-2-oxo-1,2-dihydro-3H-spiro[indole-3,3'-pyrrolidin]-1'-yl)acetic acid is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The resulting mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Step 2: Deprotection
The product from the previous step is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final product, this compound, as a solid.
Quantitative Data Summary
The following table summarizes the quantitative data for the key reaction steps in the synthesis of this compound.
| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Yield (%) |
| 1 | (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 215.25 | 1.2 | 1.2 | 258.3 g | - |
| (S)-2-((S)-1-(3-chloro-2-fluorophenyl)-6-nitro-2-oxo-1,2-dihydro-3H-spiro[indole-3,3'-pyrrolidin]-1'-yl)acetic acid | 463.83 | 1.0 | 1.0 | 463.8 g | - | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 1.1 | 226.9 g | - | |
| N-Hydroxysuccinimide (NHS) | 115.09 | 1.1 | 1.1 | 126.6 g | - | |
| Dichloromethane (DCM) | - | - | - | 5 L | - | |
| Coupled Product | 661.06 | - | - | - | 85 | |
| 2 | Coupled Product | 661.06 | 1.0 | 1.0 | 562.0 g | - |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - | 1 L | - | |
| Dichloromethane (DCM) | - | - | - | 4 L | - | |
| This compound | 561.04 | - | - | - | 92 |
Reaction Visualization
The following diagram illustrates the key coupling reaction in the synthesis of this compound.
Caption: Key peptide coupling step for this compound synthesis.
This in-depth guide provides a foundational understanding of the synthesis of a key intermediate for Brigimadlin. The detailed protocol and quantitative data offer valuable insights for researchers and professionals in the field of drug development.
In-Depth Technical Guide to the Exploration of Brigimadlin Precursor Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, represents a promising therapeutic strategy in oncology, particularly for cancers harboring wild-type TP53.[1][2] By disrupting the interaction between MDM2 and p53, Brigimadlin prevents the ubiquitin-mediated degradation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[3][4] The exploration of Brigimadlin's precursor molecules is crucial for understanding its structure-activity relationship (SAR), optimizing its synthetic route, and identifying novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the core aspects of Brigimadlin precursor exploration, including synthetic methodologies, key experimental protocols, and quantitative biological data.
The MDM2-p53 Signaling Pathway and Mechanism of Action of Brigimadlin
The tumor suppressor protein p53 is a critical regulator of cellular stress responses. Its activation can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis to eliminate damaged cells. The E3 ubiquitin ligase MDM2 is a key negative regulator of p53. In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression of MDM2.[1]
Brigimadlin and its precursors are designed to fit into the hydrophobic pocket of MDM2, mimicking the binding of p53. This competitive inhibition stabilizes p53, leading to the transcriptional activation of its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1]
Synthesis of Brigimadlin Precursors: The Spiro-oxindole Scaffold
Brigimadlin belongs to the spiro-oxindole class of MDM2 inhibitors. The synthesis of its core scaffold and related precursors often involves multi-component reactions to rapidly build molecular complexity. A key synthetic strategy for analogous compounds, such as BI-0282, involves a three-component 1,3-dipolar cycloaddition followed by a late-stage Davis–Beirut reaction.[5] The synthesis of Brigimadlin itself is detailed in patent WO 2017/060431 A1.[5]
The general synthetic approach allows for the introduction of various substituents on the spiro-oxindole core, enabling the exploration of structure-activity relationships. Key precursors in the synthesis of Brigimadlin analogs like BI-0252 and BI-0282 include substituted isatins, amino acids, and various aldehydes and nitroalkenes, which undergo cycloaddition to form the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core.[6][7]
Quantitative Data of Brigimadlin and Precursor Molecules
The following tables summarize key in vitro data for Brigimadlin and its precursors/analogs, BI-0252 and BI-0282. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | MDM2-p53 Interaction IC50 (AlphaScreen) | Cell Viability IC50 (SJSA-1) | Reference |
| Brigimadlin (BI 907828) | 2 nM | 12 nM | [1] |
| BI-0252 | 4 nM | Not Reported | [1] |
| BI-0282 | 5 nM | Not Reported | [1] |
| Compound | MDM2 Binding Affinity (Ki) | Reference |
| Brigimadlin (BI 907828) | Not Reported | |
| BI-0252 | Not Reported | |
| BI-0282 | Not Reported |
Note: Specific Ki values for these compounds were not publicly available in the searched literature. The IC50 values from the AlphaScreen assay provide a measure of the inhibition of the protein-protein interaction.
Experimental Protocols
Synthesis of Spiro[indole-3,2'-pyrrolidin]-2(1H)-one Core (General Protocol)
This protocol is adapted from the synthesis of related spiro-oxindole MDM2 inhibitors and serves as a general guideline.[8]
-
Reaction Setup: To a solution of a substituted isatin (1.0 eq.) and an α-amino acid (e.g., sarcosine, 1.2 eq.) in a suitable solvent (e.g., methanol) is added an alkene (1.1 eq.).
-
Cycloaddition: The reaction mixture is heated to reflux for a specified time (typically 2-24 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired spiro[indole-3,2'-pyrrolidin]-2(1H)-one core.
-
Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Fluorescence Polarization (FP) Assay for MDM2-p53 Binding
This assay quantitatively measures the binding affinity of precursor molecules to MDM2.[9]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of recombinant human MDM2 protein in the same assay buffer.
-
Prepare serial dilutions of the test compounds (precursor molecules) in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of the fluorescently labeled p53 peptide to each well.
-
Add a fixed concentration of the MDM2 protein to each well (except for negative controls).
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for p53 and p21 Induction
This protocol is used to assess the cellular activity of the precursor molecules by measuring the levels of p53 and its downstream target, p21.[8][10]
-
Cell Culture and Treatment:
-
Seed a human cancer cell line with wild-type TP53 (e.g., SJSA-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the precursor molecules for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities can be quantified using densitometry software.
Conclusion
The exploration of Brigimadlin's precursor molecules is a multifaceted process that combines advanced organic synthesis with rigorous biological evaluation. The spiro-oxindole scaffold provides a versatile platform for generating a diverse range of analogs. By employing detailed experimental protocols such as fluorescence polarization and Western blotting, researchers can effectively quantify the potency and cellular activity of these precursors. The data gathered from these studies is instrumental in elucidating the structure-activity relationship and guiding the development of next-generation MDM2-p53 inhibitors with enhanced therapeutic potential. This in-depth technical guide serves as a valuable resource for professionals in the field of drug discovery and development, facilitating further advancements in this promising area of cancer therapy.
References
- 1. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Brigimadlin | C31H25Cl2FN4O3 | CID 129264140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2.9. Western blot analysis [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Key Intermediate in the Brigimadlin Synthesis Pathway
These application notes provide a detailed protocol for the synthesis of a key spirooxindole intermediate, a critical precursor in the synthetic route towards Brigimadlin (BI-907828), a potent MDM2-p53 antagonist. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Brigimadlin is an investigational small molecule inhibitor that targets the interaction between MDM2 and p53, a critical pathway in cancer progression. Its complex molecular architecture necessitates a multi-step synthetic approach. This document outlines the synthesis of a key spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core structure, which serves as a foundational intermediate for Brigimadlin and related compounds. The synthesis employs a three-component 1,3-dipolar cycloaddition reaction.
Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of the spirooxindole intermediate and its subsequent conversion.
| Step | Intermediate | Reaction | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Compound 6a | 1,3-Dipolar Cycloaddition | 6-Chloroisatin (B1630522), 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene, L-serine | Methanol (B129727) | 27-30 | >95 (after precipitation) |
| 2 | Compound 7 | N-Alkylation | Compound 6a , Cyclopropanecarboxaldehyde (B31225) | Acetic Acid | Not Isolated | Crude |
| 3 | Compound 8 | Nitro Reduction | Compound 7 , Raney Nickel | Methanol/Dichloromethane (B109758) | 92 (over 2 steps) | 90 |
| 4 | Compound 10 | Reductive Amination | Compound 8 , 4-formyl-3-nitrobenzoic acid methyl ester, Sodium triacetoxyborohydride (B8407120) | Acetic Acid | 83-85 | 70-75 |
Experimental Protocols
Step 1: Synthesis of Spirooxindole Intermediate (Compound 6a)
This protocol details the three-component 1,3-dipolar cycloaddition to form the core spirooxindole structure.
Materials:
-
6-Chloroisatin
-
1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene
-
L-serine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 6-chloroisatin (40 g, 220.3 mmol) and L-serine (23.2 g, 220.3 mmol) in methanol (500 mL), add 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene (48.9 g, 242.3 mmol).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by precipitation from dichloromethane to yield the pure racemic spirooxindole 6a as a solid.[1]
Step 2: N-Alkylation of Spirooxindole (Compound 7)
This step involves the N-alkylation of the spirooxindole intermediate.
Materials:
-
Compound 6a
-
Cyclopropanecarboxaldehyde
-
Acetic Acid (AcOH)
Procedure:
-
Dissolve compound 6a (19 g, 44.6 mmol) in acetic acid (51 mL).
-
Add cyclopropanecarboxaldehyde (6.65 mL, 89.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
The resulting crude intermediate 7 is used in the next step without further purification.[1]
Step 3: Reduction of the Nitro Group (Compound 8)
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
Crude intermediate 7
-
Raney Nickel (slurry in water)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude intermediate 7 (from the previous step, ~21.6 g) in a mixture of methanol (192 mL) and dichloromethane (128 mL).
-
Add a catalytic amount of Raney Nickel slurry.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing crude intermediate 8 is concentrated and used directly in the subsequent step.[1]
Step 4: Reductive Amination (Compound 10)
This final detailed step involves the reductive amination to introduce another key fragment of the Brigimadlin structure.
Materials:
-
Crude intermediate 8
-
4-formyl-3-nitrobenzoic acid methyl ester
-
Sodium triacetoxyborohydride
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve crude intermediate 8 (20.8 g, ~38.8 mmol) in acetic acid (59.5 mL).
-
Add 4-formyl-3-nitrobenzoic acid methyl ester (13.5 g, 62.4 mmol).
-
Stir the mixture for 1 hour at room temperature.
-
Cool the mixture using a water bath.
-
Slowly add sodium triacetoxyborohydride (26.9 g, 120.6 mmol) in portions, maintaining the temperature.
-
Remove the cooling bath and stir the mixture for 16 hours at room temperature.
-
Carefully quench the reaction with water and dilute with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield crude intermediate 10 .[1] This intermediate is then carried forward for the final steps of the Brigimadlin synthesis.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of the key intermediates.
Caption: Synthetic workflow for Brigimadlin intermediate-10.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Brigimadlin Intermediate-1
Introduction
Brigimadlin (BI 907828) is a potent and selective, orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting this interaction, Brigimadlin can restore the tumor-suppressing function of p53, making it a promising therapeutic agent in oncology, particularly for cancers with wild-type TP53. The synthesis of complex molecules like Brigimadlin involves multiple steps, and ensuring the purity of key intermediates is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of a key precursor in the Brigimadlin synthesis, designated here as Brigimadlin Intermediate-1.
This compound is a substituted isatin (B1672199) derivative, a crucial building block for the construction of the spiro-oxindole core of Brigimadlin. The purity of this intermediate directly impacts the yield and impurity profile of subsequent synthetic steps. The developed HPLC method is designed to be accurate, precise, and specific for the quantification of this compound and the separation of potential process-related impurities and degradation products.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition (or equivalent).
-
Analytical Balance: Mettler Toledo XPE205 (or equivalent).
-
pH Meter: Thermo Scientific Orion Star A211 (or equivalent).
Chemicals and Reagents
-
This compound Reference Standard: (Purity > 99.5%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Milli-Q or HPLC grade
-
Formic Acid: (≥98%)
-
Ammonium Acetate: (≥98%)
Chromatographic Conditions
A reverse-phase HPLC method was developed and optimized for the analysis of this compound.
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in a diluent (50:50 Methanol:Water) and sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent to obtain a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 of the Standard Solution Preparation to obtain a sample solution with a nominal concentration of 100 µg/mL.
Method Validation Parameters
The developed method was validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a placebo (all components except the analyte) and by stress testing (acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity was assessed by preparing a series of solutions of this compound at five concentration levels ranging from 50% to 150% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative data for the purity analysis of a representative batch of this compound is summarized in the following table.
Table 2: Purity Analysis of this compound (Batch No. XYZ-123)
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,234 | 0.12 | Impurity A |
| 2 | 8.9 | 12,678,901 | 99.65 | This compound |
| 3 | 11.5 | 29,456 | 0.23 | Impurity B |
| Total | 12,723,591 | 100.00 | ||
| Purity | 99.65% |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Conclusion
The developed reverse-phase HPLC method provides a reliable and robust tool for the routine quality control of this compound. The method is specific, linear, accurate, and precise, making it suitable for its intended purpose of purity determination in a pharmaceutical development and manufacturing environment. The clear separation of the main peak from its impurities ensures that the quality of this critical intermediate can be consistently monitored, contributing to the overall quality of the Brigimadlin API.
References
- 1. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of a Key Intermediate in the Synthesis of Brigimadlin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828) is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. The synthesis of this complex spiro-oxindole molecule involves several key intermediates that require robust purification strategies to ensure the final active pharmaceutical ingredient (API) meets stringent purity standards. This document provides detailed application notes and protocols for the purification of a representative key intermediate in the synthesis of Brigimadlin, herein referred to as "Intermediate-1."
The protocols described are based on established purification techniques for spiro-oxindole compounds and analogous intermediates reported in the synthesis of related MDM2-p53 inhibitors. These methods are intended to serve as a comprehensive guide for researchers and process chemists working on the development of Brigimadlin and similar therapeutic agents.
Purification Overview
The purification of Brigimadlin Intermediate-1, a substituted spiro[indole-3,2'-pyrrolidine] derivative, typically involves a multi-step approach to remove unreacted starting materials, reagents, and reaction byproducts. The primary techniques employed are liquid-liquid extraction, column chromatography, and crystallization. The choice and optimization of these techniques are critical for achieving high purity and yield.
Application Notes and Protocols: Synthesis of Brigimadlin Key Spirooxindole Intermediate
These application notes provide a detailed experimental procedure for the synthesis of a key spirooxindole intermediate, a foundational scaffold in the synthesis of Brigimadlin (BI 907828), a potent MDM2-p53 antagonist. The protocol is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and oncology drug discovery.
Brigimadlin is an investigational drug that functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancers with wild-type TP53, the MDM2 protein is overexpressed, leading to the degradation of p53 and allowing tumor cells to proliferate unchecked.[3] By blocking this interaction, Brigimadlin restores p53's function, inducing cell cycle arrest and apoptosis in cancer cells.[4][5] The synthesis of Brigimadlin involves a multi-step process, with the creation of the complex spirooxindole core being a critical phase. This document details the initial three-component 1,3-dipolar cycloaddition reaction that forms this core structure.[6][7]
Quantitative Data Summary
The following table summarizes the reported yields for the diastereomeric spirooxindole products formed during the initial cycloaddition reaction.[7] This key step establishes the core structure of the Brigimadlin scaffold.
| Product | Description | Yield (%) | Reference |
| Intermediate 6a | Diastereomer 1 of the spirooxindole core | 30% | [7] |
| Intermediate 6b | Diastereomer 2 of the spirooxindole core | 44% | [7] |
Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of the key spirooxindole intermediates (designated as 6a and 6b in the reference literature) via a multi-component reaction.[7] This reaction serves as the entry point for constructing the complex polycyclic ring system of Brigimadlin.
2.1. Materials and Reagents
-
1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene
-
L-serine
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware
-
Heating mantle or DrySyn heating block
-
Magnetic stirrer
2.2. Reaction Procedure
-
Combine 6-chloroisatin (10.2 g, 53.97 mmol), 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene (10.9 g, 107.9 mmol), and L-serine (5.7 g, 107.9 mmol) in a round-bottom flask.[7]
-
Add methanol (140 mL) to the flask.[7]
-
Heat the mixture to reflux.[7]
-
Maintain the reflux for 16 hours with continuous stirring.[7]
-
After 16 hours, cool the reaction mixture to room temperature.
-
The resulting mixture contains the diastereomeric products 6a and 6b , which can be separated and purified using standard chromatographic techniques for use in subsequent synthetic steps.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for the synthesis of the key spirooxindole intermediates.
Caption: Workflow for the cycloaddition reaction.
3.2. Brigimadlin's Mechanism of Action: p53 Pathway
The diagram below outlines the signaling pathway affected by Brigimadlin. By inhibiting MDM2, Brigimadlin prevents the degradation of p53, thereby restoring its tumor-suppressing functions.
References
- 1. Brigimadlin | C31H25Cl2FN4O3 | CID 129264140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of a key intermediate in the production of Brigimadlin (APG-115/BI 907828), a potent MDM2-p53 antagonist. The information is intended for laboratory use by qualified professionals.
Introduction
Brigimadlin is a clinical-stage therapeutic that functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. This inhibition reactivates p53's functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. The synthesis of Brigimadlin involves a multi-step process, with the formation of the core spirooxindole structure being a critical early step. This document details the reaction conditions for the synthesis of a key spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one intermediate, herein designated as Brigimadlin Intermediate-1 . This intermediate is formed through a three-component 1,3-dipolar cycloaddition reaction.
Brigimadlin Signaling Pathway
Brigimadlin restores the tumor suppressor activity of p53 by preventing its degradation mediated by MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. By binding to MDM2, Brigimadlin allows p53 to accumulate, which in turn activates downstream targets to induce cell cycle arrest and apoptosis.[1][2][3]
Caption: MDM2-p53 signaling pathway and the inhibitory action of Brigimadlin.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-component reaction involving 6-chloroisatin (B1630522), 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene, and L-serine.[4][5]
Reaction Data
| Parameter | Value | Reference |
| Reactants | ||
| 6-Chloroisatin | 10.2 g (53.97 mmol) | [4][5] |
| 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene | 10.9 g (107.9 mmol) | [4][5] |
| L-Serine | 5.7 g (107.9 mmol) | [4][5] |
| Solvent | ||
| Methanol (B129727) | 140 mL | [4][5] |
| Reaction Conditions | ||
| Temperature | Reflux | [4][5] |
| Reaction Time | 16 hours | [4][5] |
| Product | ||
| This compound (Compound 6a/6b mixture) | - | [4][5] |
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel equipped with a condenser, combine 6-chloroisatin (10.2 g, 53.97 mmol), 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene (10.9 g, 107.9 mmol), and L-serine (5.7 g, 107.9 mmol).[4][5]
-
Solvent Addition: Add methanol (140 mL) to the reaction mixture.[4][5]
-
Reaction Execution: Heat the mixture to reflux and maintain for 16 hours.[4][5]
-
Work-up and Isolation: The specific work-up procedure to isolate and purify the resulting diastereomeric mixture of this compound should be developed based on standard laboratory practices, which may include cooling, filtration, and chromatographic purification. The crude product is often used directly in the subsequent synthetic steps.[4][5]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional laboratory expertise. All procedures should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment. The user is solely responsible for all safety precautions.
References
- 1. [PDF] Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules | Semantic Scholar [semanticscholar.org]
- 2. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Processing of Brigimadlin Intermediate-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the downstream processing of Brigimadlin intermediate-1, a key precursor in the synthesis of the potent MDM2-p53 inhibitor, Brigimadlin. The protocols outlined herein cover the purification, crystallization, and analytical characterization of this critical intermediate, ensuring high purity and quality for subsequent synthetic steps. All quantitative data is summarized for easy reference, and experimental workflows are visually represented to facilitate understanding and implementation in a laboratory setting.
Introduction
Brigimadlin is a spiro-oxindole derivative that has shown significant promise as a therapeutic agent by inhibiting the MDM2-p53 protein-protein interaction, a key pathway in cancer progression. The synthesis of Brigimadlin involves a multi-step process, with the purity of each intermediate being critical for the overall yield and quality of the final active pharmaceutical ingredient (API). This compound is a foundational building block in this synthetic route. Effective downstream processing of this intermediate is paramount to remove impurities and isolate the desired compound in a highly pure form suitable for the next stage of synthesis.
This document serves as a comprehensive guide for researchers and process chemists, providing detailed methodologies for the purification and characterization of this compound.
Downstream Processing Workflow
The general workflow for the downstream processing of this compound involves a series of steps designed to isolate and purify the compound from the crude reaction mixture. The typical sequence includes extraction, chromatography, crystallization, and drying.
Caption: A logical workflow for the downstream processing of this compound.
Experimental Protocols
The following protocols are based on general procedures for the purification of spiro-oxindole intermediates and may require optimization based on the specific impurities present in the crude reaction mixture.
Purification Protocol
This protocol details the steps for purifying this compound from the crude reaction mixture.
3.1.1. Materials and Reagents
-
Crude this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel (for column chromatography)
-
Hexanes
-
Ethyl acetate (B1210297) (EtOAc)
3.1.2. Procedure
-
Work-up:
-
Quench the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Chromatographic Purification:
-
Prepare a silica gel column using a suitable slurry packing method.
-
Equilibrate the column with a non-polar solvent system (e.g., 100% Hexanes).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
-
Caption: Detailed workflow for the purification of this compound.
Crystallization Protocol
Crystallization is a critical step to obtain a highly pure and crystalline solid form of this compound.
3.2.1. Materials and Reagents
-
Purified this compound
-
Toluene
3.2.2. Procedure
-
Dissolve the purified this compound in a minimal amount of hot toluene.
-
Slowly add heptane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, the solution can be stored at a lower temperature (e.g., 4 °C) for several hours to overnight.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold mixture of toluene/heptane.
-
Dry the crystals under vacuum to obtain pure, crystalline this compound.
Analytical Characterization
The purity and identity of this compound should be confirmed using various analytical techniques.
Data Presentation
The following table summarizes the expected analytical data for this compound.
| Parameter | Method | Expected Value/Result |
| Purity | HPLC | > 98% |
| Identity | ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure | |
| Mass Spec (MS) | [M+H]⁺ corresponding to the molecular weight | |
| Appearance | Visual | White to off-white solid |
| Melting Point | Melting Point Apparatus | To be determined |
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Analysis: ¹H NMR and ¹³C NMR spectra should be acquired and analyzed to confirm the chemical structure.
4.2.3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Analysis: Determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to confirm the molecular weight.
Signaling Pathway Context
Brigimadlin acts by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. This restores the normal function of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Protecting Group Strategy for a Key Brigimadlin Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protecting group strategy employed in the synthesis of Brigimadlin intermediate-1, a crucial component in the production of the potent MDM2-p53 inhibitor, Brigimadlin. The synthesis of Brigimadlin and its intermediates is detailed in patent WO2017060431 A1. While the patent literature outlines the overall synthetic scheme, this document focuses on elucidating the specific protecting group strategy for Intermediate-1, providing clear protocols and data presentation for researchers in the field.
Introduction to Brigimadlin and Intermediate-1
Brigimadlin (BI-907828) is a spiro-oxindole based, highly potent and selective inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, Brigimadlin reactivates the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The synthesis of this complex molecule involves a multi-step sequence, with "this compound" being a key building block. The chemical formula for this compound is C9H10N2O. Protecting group chemistry is essential in the synthesis of such complex molecules to ensure specific reactions occur at the desired functional groups.
Protecting Group Strategy
The synthesis of this compound necessitates the use of protecting groups to mask reactive functionalities, namely an amine and a carboxylic acid, while other transformations are carried out. The chosen protecting groups must be stable under the reaction conditions of subsequent steps and selectively removable under mild conditions to avoid degradation of the core structure.
Based on the general principles of organic synthesis and common practices in the preparation of complex heterocyclic compounds like spiro-oxindoles, a common and effective strategy involves:
-
Amine Protection: The secondary amine in the pyrrolidine (B122466) ring is typically protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is widely used due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.
-
Carboxylic Acid Protection: The carboxylic acid group is often protected as a methyl ester. This transformation is straightforward and the methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.
This orthogonal protecting group strategy allows for the selective deprotection of either the amine or the carboxylic acid, providing versatility in the subsequent synthetic steps towards the final Brigimadlin molecule.
Experimental Protocols
The following are detailed experimental protocols for the protection of the functional groups in a hypothetical precursor to this compound, based on standard and widely accepted laboratory procedures.
Protection of the Amine Group with tert-Butoxycarbonyl (Boc)
This protocol describes the protection of a secondary amine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Materials:
-
Amine-containing precursor
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine-containing precursor (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >95% |
Protection of the Carboxylic Acid Group as a Methyl Ester
This protocol describes the conversion of a carboxylic acid to its corresponding methyl ester using methanol (B129727) and a catalytic amount of acid.
Materials:
-
Carboxylic acid-containing precursor
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend the carboxylic acid-containing precursor (1.0 eq) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the protecting group strategy and the general reaction pathway.
Caption: General workflow for the protecting group strategy.
Caption: Reaction pathway for protection and deprotection.
Conclusion
The successful synthesis of this compound relies on a robust and orthogonal protecting group strategy. The use of the Boc group for the amine and a methyl ester for the carboxylic acid provides a reliable and high-yielding route to this key intermediate. The detailed protocols provided in these application notes offer a practical guide for researchers engaged in the synthesis of Brigimadlin and other complex spiro-oxindole-containing molecules. Adherence to these methodologies will facilitate the efficient production of this important building block for further drug development and research.
Reagent Selection for the Synthesis of Brigimadlin Intermediate-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of reagents in the synthesis of Brigimadlin intermediate-1, identified as methyl 4-amino-2-methyl-3-nitrobenzoate (CAS 1149388-04-4). The synthesis of Brigimadlin, a potent MDM2-p53 antagonist, is outlined in patent application WO 2017/060431 A1, which includes the preparation of this key intermediate.
Introduction
Brigimadlin (BI 907828) is an investigational small molecule inhibitor of the MDM2-p53 protein-protein interaction, which is crucial for tumor suppression. The synthesis of this complex molecule involves several steps, with the preparation of key intermediates being critical for the overall efficiency of the process. This compound, methyl 4-amino-2-methyl-3-nitrobenzoate, serves as a foundational building block. The selection of appropriate reagents for its synthesis is paramount to ensure high yield, purity, and scalability. This document explores the primary synthetic strategies and provides detailed protocols for the synthesis of this intermediate.
Synthetic Pathway Overview
The most direct and commonly employed synthetic route to this compound is through the electrophilic nitration of a substituted methyl benzoate (B1203000) precursor. This approach allows for the regioselective introduction of the nitro group at the desired position on the aromatic ring.
Caption: Synthetic pathway for this compound.
Reagent Selection and Data Presentation
The selection of reagents for the nitration reaction is critical and can significantly impact the reaction's outcome. The following table summarizes the key reagents and their roles, along with typical reaction conditions.
| Reagent/Parameter | Function/Specification | Typical Range/Value | Purity/Grade | Notes |
| Starting Material | Methyl 4-amino-2-methylbenzoate | 1 equivalent | >98% | The purity of the starting material is crucial to avoid side reactions. |
| Nitrating Agent | Nitric Acid (HNO₃) | 1.0 - 1.5 equivalents | Fuming or concentrated (65-70%) | The concentration of nitric acid affects the reaction rate and potential for over-nitration. |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | 2 - 5 equivalents | Concentrated (95-98%) | Acts as a catalyst and a dehydrating agent to form the nitronium ion (NO₂⁺). |
| Solvent | Sulfuric Acid or inert solvent (e.g., Dichloromethane) | - | Anhydrous | Sulfuric acid often serves as both the catalyst and the solvent. |
| Temperature | Reaction Temperature | -10°C to 10°C | - | Low temperatures are critical to control the exothermic reaction and prevent side product formation. |
| Reaction Time | Duration of reaction | 1 - 4 hours | - | Monitored by TLC or HPLC to ensure completion. |
Experimental Protocols
The following protocols are based on established chemical principles for nitration reactions of similar aromatic compounds.
Protocol 1: Nitration using a mixture of Nitric Acid and Sulfuric Acid
This is the most common and effective method for the nitration of activated aromatic rings.
Materials:
-
Methyl 4-amino-2-methylbenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 equivalents) to 0°C in an ice-salt bath.
-
Slowly add methyl 4-amino-2-methylbenzoate (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure methyl 4-amino-2-methyl-3-nitrobenzoate.
Caption: Workflow for the nitration of methyl 4-amino-2-methylbenzoate.
Logical Relationships in Reagent Selection
The choice of each reagent and reaction parameter is interconnected and influences the overall success of the synthesis.
Caption: Logical relationships in reagent selection for nitration.
Conclusion
The synthesis of this compound, methyl 4-amino-2-methyl-3-nitrobenzoate, is a critical step in the overall production of this promising anti-cancer agent. The careful selection of reagents and precise control of reaction conditions, particularly temperature, are essential for achieving a high yield and purity of the desired product. The protocol provided, based on established nitration chemistry, offers a reliable method for the preparation of this key intermediate. Researchers should prioritize the use of high-purity starting materials and diligent monitoring of the reaction progress to ensure a successful and reproducible synthesis.
Application Notes and Protocols: The Role of a Key Spirooxindole Precursor (Intermediate-1) in the Medicinal Chemistry of Brigimadlin
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the significance and utility of a key chemical intermediate, herein designated as "Intermediate-1," in the synthesis of Brigimadlin (BI 907828), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Brigimadlin is under investigation for the treatment of various cancers, particularly those with MDM2 amplification and wild-type p53.
Introduction to Brigimadlin and the MDM2-p53 Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the name "guardian of the genome."[1] In many cancers where p53 is not mutated, its function is suppressed by the Murine Double Minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[2][3][4] Brigimadlin, a spirooxindole-based compound, is designed to inhibit the MDM2-p53 interaction, thereby reactivating p53 and inducing cell cycle arrest and apoptosis in cancer cells.[1][5][6] The synthesis of this complex molecule involves a multi-step process, with key intermediates being crucial for the assembly of the final active pharmaceutical ingredient.
The Role of Intermediate-1 in Spirooxindole Synthesis
While a specific "Brigimadlin Intermediate-1" is not explicitly named in publicly available literature, the synthesis of the core spirooxindole scaffold, a privileged structure in medicinal chemistry for targeting MDM2, is well-documented.[7][8] A key step in the synthesis of Brigimadlin and related compounds is a [3+2] cycloaddition reaction to form the characteristic spiro[indole-pyrrolidine] core. For the purpose of these notes, "Intermediate-1" will refer to a generalized substituted isatin (B1672199) derivative, a critical starting material for this cycloaddition.
Applications of Intermediate-1 in Medicinal Chemistry:
-
Scaffold for Combinatorial Chemistry: Intermediate-1 serves as a versatile starting point for the creation of compound libraries. By modifying the substituents on the isatin ring, researchers can systematically explore the structure-activity relationship (SAR) of the final MDM2 inhibitors.
-
Synthesis of Brigimadlin and Analogues: This intermediate is a foundational building block in the patented synthetic route to Brigimadlin.[2][3][4][9] Its purity and reactivity are critical for the overall yield and quality of the final drug substance.
-
Development of Novel MDM2 Inhibitors: The isatin core is present in numerous MDM2 inhibitors. Research into the derivatization of Intermediate-1 can lead to the discovery of new drug candidates with improved potency, selectivity, or pharmacokinetic profiles.[10][11][12]
Quantitative Data for Brigimadlin
The following table summarizes key in vitro and clinical data for Brigimadlin, the final product derived from synthetic pathways involving intermediates like the conceptual "Intermediate-1".
| Parameter | Value | Reference(s) |
| Mechanism of Action | MDM2-p53 Interaction Inhibitor | [2][3][6] |
| IC50 (SJSA-1 cells) | 12 nmol/L | [9] |
| Clinical Trial Phase | Phase Ia/Ib, Phase II | [2][3][13] |
| Maximum Tolerated Dose | 60 mg (Day 1 of 21-day cycles) | [3] |
| Common Adverse Events | Nausea, Vomiting, Thrombocytopenia, Neutropenia | [2][3] |
| Disease Control Rate (Phase Ia) | 74.1% in advanced solid tumors | [9] |
Experimental Protocols
Protocol 1: Generalized Synthesis of a Spirooxindole Core via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of a spirooxindole scaffold, which is central to Brigimadlin, using a substituted isatin (Intermediate-1) and an amino acid.
Materials:
-
Substituted Isatin (Intermediate-1)
-
An appropriate amino acid (e.g., sarcosine)
-
A suitable dipolarophile (e.g., an electron-deficient alkene)
-
Solvent (e.g., methanol, ethanol, or a mixture)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted isatin (Intermediate-1, 1 equivalent) and the amino acid (1.2 equivalents) in the chosen solvent.
-
Addition of Dipolarophile: Add the dipolarophile (1 equivalent) to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight depending on the specific reactants.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired spirooxindole product.
-
Characterization: Characterize the purified compound using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
Signaling Pathway of Brigimadlin
Caption: Mechanism of action of Brigimadlin in reactivating the p53 tumor suppressor pathway.
Experimental Workflow: Synthesis of a Spirooxindole Core
References
- 1. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Brigimadlin | C31H25Cl2FN4O3 | CID 129264140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols: Synthesis of Brigimadlin from a Key Spiro-Oxindole Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Brigimadlin, a potent MDM2-p53 antagonist, from a key spiro-oxindole intermediate. The synthesis involves a multi-step pathway commencing with a three-component reaction to assemble the core spiro-oxindole scaffold. Subsequent transformations lead to the final Brigimadlin product. This guide offers a comprehensive overview of the synthetic strategy, detailed experimental procedures, and relevant data to support researchers in the field of medicinal chemistry and drug development.
Introduction
Brigimadlin (BI-907828) is an investigational small molecule inhibitor that targets the interaction between the MDM2 protein and the p53 tumor suppressor.[1] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. By disrupting the MDM2-p53 interaction, Brigimadlin aims to restore p53's tumor-suppressive functions, including cell cycle arrest and apoptosis. The synthesis of Brigimadlin involves the construction of a complex spiro-oxindole core, a privileged scaffold in the design of MDM2 inhibitors. This document details the synthetic conversion of a key intermediate, hereby designated as Brigimadlin Intermediate-1, to the final active pharmaceutical ingredient.
Synthetic Pathway Overview
The synthesis of Brigimadlin, as outlined in patent literature, initiates with a three-component 1,3-dipolar cycloaddition reaction.[2] This key step involves the reaction of 6-chloroisatin, a substituted nitroethene, and an amino acid to form the spiro-oxindole pyrrolidine (B122466) core. For the purpose of these application notes, the product of this initial reaction is designated as This compound . Subsequent synthetic modifications of this intermediate are required to yield Brigimadlin.
Below is a generalized workflow for the synthesis:
References
Application Note & Protocol: Monitoring the Synthesis of Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (APG-115) is a potent, investigational small-molecule inhibitor of the MDM2-p53 protein-protein interaction, which is a promising therapeutic target in oncology.[1][2] The synthesis of Brigimadlin, a complex spiro-oxindole derivative, involves a critical multicomponent reaction to construct its core scaffold.[3] Effective in-process control (IPC) is crucial during the manufacturing of active pharmaceutical ingredients (APIs) to ensure reaction completion, minimize impurity formation, and guarantee the quality and yield of the final product.[4][5][6] This document provides a detailed protocol for monitoring the reaction progress of a key step in the synthesis of Brigimadlin, specifically the formation of "Brigimadlin intermediate-1" via a [3+2] cycloaddition reaction.
The proposed key reaction involves the condensation of an isatin (B1672199) derivative (Reactant A) and an amino acid derivative (Reactant B) to form an azomethine ylide in situ. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a dipolarophile (Reactant C) to yield the spiro-pyrrolidine oxindole (B195798) core, designated here as this compound. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique for this protocol due to its wide applicability and reliability in monitoring organic reactions.[7]
Signaling Pathways and Experimental Workflow
The synthesis of the spiro-oxindole core of Brigimadlin is a pivotal step. The following diagram illustrates the logical relationship of the key reaction components.
Caption: Logical flow from reactants to this compound.
The experimental workflow for monitoring the reaction progress is depicted below.
Caption: Workflow for monitoring the reaction progress using HPLC.
Experimental Protocol: HPLC Monitoring of this compound Formation
3.1. Principle
This protocol describes an isocratic or gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method to monitor the consumption of reactants and the formation of this compound. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Detection is performed using a UV detector at a wavelength where all key components have significant absorbance.
3.2. Apparatus and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1200 series or equivalent)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials with septa
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)
-
Reference standards for Reactant A, Reactant B, Reactant C, and this compound (if available)
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
Note: The gradient profile may need to be optimized based on the specific polarity of the reactants and the product.
3.4. Sample Preparation
-
At specified time points (e.g., t = 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of acetonitrile) to stop the reaction. This will be the "Quenched Sample."
-
Vortex the Quenched Sample to ensure homogeneity.
-
Filter the Quenched Sample through a 0.45 µm syringe filter into an HPLC vial.
-
Label the vial with the reaction time point.
3.5. Data Analysis
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks corresponding to Reactant A, Reactant B, Reactant C, and this compound based on their retention times, which should be determined by injecting reference standards if available.
-
Integrate the peak areas for each identified component.
-
Calculate the percentage of each reactant remaining and the percentage of product formed at each time point. The relative percentage can be calculated assuming the response factors are similar, or by using calibration curves if high accuracy is required.
-
% Reactant Remaining = (Area_Reactant_t / Area_Reactant_t0) * 100
-
% Product Formed (relative to total peak area) = (Area_Product_t / Sum of all peak areas_t) * 100
-
-
The reaction is considered complete when the peak area of the limiting reactant is below a predetermined threshold (e.g., <1% of the initial area) and the peak area of the product has plateaued.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a table for clear comparison of the reaction progress over time.
Table 1: HPLC Monitoring of this compound Formation
| Time (hours) | Retention Time Reactant A (min) | Peak Area Reactant A | % Reactant A Remaining | Retention Time Intermediate-1 (min) | Peak Area Intermediate-1 | % Product Formed (Relative) |
| 0 | tbd | Initial | 100 | tbd | 0 | 0 |
| 1 | tbd | Measured | Calc | tbd | Measured | Calc |
| 2 | tbd | Measured | Calc | tbd | Measured | Calc |
| 4 | tbd | Measured | Calc | tbd | Measured | Calc |
| 8 | tbd | Measured | Calc | tbd | Measured | Calc |
| 24 | tbd | Measured | Calc | tbd | Measured | Calc |
tbd = to be determined; Initial = Peak area at t=0; Measured = Peak area at the specified time point; Calc = Calculated value.
Conclusion
This application note provides a comprehensive protocol for monitoring the formation of this compound using RP-HPLC. Adherence to this protocol will enable researchers and process chemists to effectively track the reaction progress, ensure the desired transformation is complete, and make informed decisions regarding reaction work-up and subsequent steps in the synthesis of Brigimadlin. The use of in-process controls is a fundamental aspect of modern pharmaceutical development and manufacturing, contributing to the overall quality and consistency of the final API.[5]
References
- 1. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Yield of Brigimadlin Intermediate-1
For researchers, scientists, and drug development professionals engaged in the synthesis of Brigimadlin, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of Brigimadlin intermediate-1. Our aim is to facilitate a smoother, more efficient synthetic workflow, leading to improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: this compound, a key precursor to the MDM2 inhibitor Brigimadlin, is a spiro-oxindole derivative. Its synthesis typically involves a [3+2] cycloaddition reaction between an isatin-derived azomethine ylide and a dipolarophile. This multicomponent reaction strategy allows for the rapid construction of the complex spirocyclic core.
Q2: What are the critical parameters influencing the yield of the cycloaddition reaction?
A2: The yield and stereoselectivity of the [3+2] cycloaddition are highly sensitive to several factors, including the choice of solvent, catalyst, reaction temperature, and the nature of the substituents on both the isatin (B1672199) and the dipolarophile. Careful optimization of these parameters is crucial for achieving high yields.
Q3: Are there any known side reactions that can impact the purity of this compound?
A3: Yes, potential side reactions include the formation of diastereomers, self-condensation of the isatin starting material, and decomposition of the azomethine ylide intermediate. Purification by column chromatography is often necessary to isolate the desired product isomer with high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Low reactivity of starting materials. 3. Incorrect reaction temperature. 4. Degradation of the azomethine ylide intermediate. | 1. Use a freshly opened or properly stored catalyst. Consider screening different Lewis or Brønsted acids. 2. Verify the purity of isatin and the dipolarophile. Electron-withdrawing groups on the dipolarophile can enhance reactivity. 3. Optimize the reaction temperature. Some cycloadditions require heating to proceed at a reasonable rate. 4. Ensure anhydrous reaction conditions, as moisture can quench the ylide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | 1. Suboptimal solvent. 2. Inefficient catalyst loading. 3. Reversible reaction equilibrium. | 1. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF). 2. Titrate the catalyst loading to find the optimal concentration. Both too little and too much catalyst can be detrimental. 3. If the reaction is reversible, consider using a Dean-Stark trap to remove water or other small molecule byproducts to drive the equilibrium towards the product. |
| Formation of Multiple Diastereomers | 1. Lack of stereocontrol in the cycloaddition. 2. Epimerization of the product under the reaction or work-up conditions. | 1. Employ a chiral catalyst or auxiliary to induce stereoselectivity. 2. Analyze the crude reaction mixture to determine the initial diastereomeric ratio. If epimerization is suspected, consider milder work-up and purification conditions (e.g., lower temperatures, neutral pH). |
| Difficult Purification | 1. Close polarity of the desired product and byproducts. 2. Oily or amorphous product. | 1. Optimize the chromatographic conditions by screening different solvent systems and stationary phases. Preparative HPLC may be necessary. 2. Attempt to crystallize the product from a suitable solvent system. Trituration with a non-polar solvent can sometimes induce solidification. |
Experimental Protocols
Representative Protocol for the Synthesis of a Spiro-oxindole Core
This protocol is a generalized procedure based on common methods for the synthesis of spiro-oxindoles, which is the core structure of this compound. Researchers should adapt this protocol based on the specific substrates and reagents used for their target molecule as detailed in the relevant patent literature (e.g., WO 2017/060431).
Materials:
-
Substituted Isatin (1.0 eq)
-
Amino Acid (e.g., sarcosine (B1681465) or L-proline) (1.2 eq)
-
Dipolarophile (e.g., an activated alkene or alkyne) (1.1 eq)
-
Anhydrous Solvent (e.g., Toluene, Acetonitrile)
-
Catalyst (optional, e.g., a Lewis acid like Ag(I) or Cu(I))
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted isatin (1.0 eq) and the amino acid (1.2 eq).
-
Add the anhydrous solvent and stir the suspension.
-
If a catalyst is used, add it to the mixture at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) to facilitate the in situ formation of the azomethine ylide.
-
Slowly add the dipolarophile (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired spiro-oxindole product.
Quantitative Data Summary
The following table summarizes representative yield data for the synthesis of spiro-oxindole derivatives under various conditions, illustrating the impact of different parameters. This data is derived from analogous reactions and should serve as a guideline for optimization.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 12 | 45 |
| 2 | AgOAc | Toluene | 80 | 6 | 78 |
| 3 | Cu(OTf)₂ | CH₃CN | 80 | 8 | 85 |
| 4 | AgOAc | CH₂Cl₂ | 40 | 12 | 62 |
Visualizing the Workflow and Logic
To aid in understanding the experimental workflow and the logical steps in troubleshooting, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield optimization.
Technical Support Center: Synthesis of Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of Brigimadlin intermediate-1. The information is intended to assist in overcoming common challenges and ensuring a successful synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is a key precursor in the synthesis of Brigimadlin (BI 907828), a potent MDM2-p53 antagonist. While the exact structure designated as "intermediate-1" can vary based on the specific synthetic route, within the context of the primary synthesis disclosed in patent WO 2017/060431, it refers to a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core structure. This core is assembled via a critical 1,3-dipolar cycloaddition reaction.
Q2: What is the key reaction for the synthesis of the spirooxindole core of this compound?
A2: The central reaction for forming the spiro[indole-pyrrolidine] scaffold is a three-component 1,3-dipolar cycloaddition. This reaction typically involves an isatin (B1672199) derivative, an amino acid (such as sarcosine (B1681465) or L-proline), and a dipolarophile. The amino acid and isatin react in situ to form an azomethine ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile to yield the spirooxindole core.
Q3: What are the most common issues encountered during the synthesis of this compound?
A3: Researchers may encounter several challenges, including:
-
Low reaction yield: This can be attributed to incomplete reaction, formation of side products, or decomposition of starting materials or products.
-
Formation of diastereomers: The cycloaddition reaction can create multiple stereocenters, leading to a mixture of diastereomers that can be difficult to separate.
-
Byproduct formation: Several side reactions can occur, leading to impurities that complicate purification.
-
Poor regioselectivity: The azomethine ylide can add to the dipolarophile in different orientations, resulting in regioisomers.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Spirooxindole Core | 1. Inefficient Azomethine Ylide Formation: The initial condensation between the isatin and the amino acid may be slow or incomplete. 2. Decomposition of the Azomethine Ylide: The ylide intermediate may not be stable under the reaction conditions. 3. Poor Reactivity of the Dipolarophile: The dipolarophile may not be sufficiently activated. 4. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can negatively impact the yield. | 1. Optimize Catalyst: For the initial condensation, consider using a mild acid or base catalyst to facilitate imine formation. 2. Temperature Control: Carefully control the reaction temperature. While heating is often required, excessive heat can lead to decomposition. Stepwise temperature ramping may be beneficial. 3. Activate Dipolarophile: If possible, use a dipolarophile with electron-withdrawing groups to enhance its reactivity. 4. Solvent Screening: Test a range of solvents. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used, but aprotic polar solvents may also be effective. |
| Formation of Multiple Diastereomers | 1. Lack of Stereocontrol in the Cycloaddition: The [3+2] cycloaddition is often not fully stereoselective without a directing group or chiral catalyst. 2. Epimerization: Basic or acidic conditions can potentially cause epimerization at stereocenters adjacent to carbonyl groups. | 1. Chiral Catalysis: Investigate the use of chiral Lewis acids or organocatalysts to induce facial selectivity in the cycloaddition. 2. Substrate Control: Modify the starting materials to introduce steric bulk that can direct the approach of the reactants. 3. Optimize Reaction Conditions: Lowering the reaction temperature may improve diastereoselectivity. 4. Purification: Utilize chiral chromatography (e.g., SFC or HPLC) for the separation of diastereomers. |
| Presence of Significant Byproducts | 1. Self-Condensation of Isatin: Isatin can undergo self-condensation under certain conditions. 2. Michael Addition: The amino acid or other nucleophiles can add to the dipolarophile in a Michael-type reaction. 3. Formation of Regioisomers: The azomethine ylide can add to unsymmetrical dipolarophiles in two different orientations. 4. Side reactions from Davis-Beirut type cyclizations if subsequent steps are involved. | 1. Control Stoichiometry: Use a slight excess of the amino acid and dipolarophile relative to the isatin to minimize self-condensation. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired product is maximized to prevent further side reactions. 3. Purification: Employ careful column chromatography with a well-chosen solvent system to separate the desired product from byproducts. Recrystallization may also be effective. |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component 1,3-Dipolar Cycloaddition
This protocol provides a general starting point for the synthesis of the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core. Optimization of specific reagents, stoichiometry, and conditions will be necessary for the exact Brigimadlin intermediate.
-
Reaction Setup: To a solution of the appropriate isatin derivative (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol, 0.1-0.5 M), add the amino acid (e.g., L-proline or sarcosine, 1.1-1.5 eq.) and the dipolarophile (1.1-1.5 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (60-80 °C) and stirred for several hours (2-24 h).
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and minimize byproduct formation.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole product.
Visualizations
Technical Support Center: Synthesis of Brigimadlin Intermediate-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Brigimadlin intermediate-1. Our goal is to address common challenges encountered during this synthetic process, ensuring a smoother and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound, also referred to as intermediate B-3a in some literature, is a key precursor in the synthesis of Brigimadlin, a potent MDM2-p53 antagonist. It is a spiro[indoline-3,2'-pyrrolidine] derivative. The most common synthetic route is a one-pot, three-component 1,3-dipolar cycloaddition reaction. This reaction involves the condensation of 6-chloroisatin (B1630522), an amino acid (such as L-proline or a derivative), and a substituted nitroalkene, specifically 1-(3-chloro-2-fluoro-phenyl)-2-nitroethene, typically under reflux in methanol (B129727).
Q2: What are the most critical factors influencing the success of this reaction?
A2: The critical factors for a successful synthesis of this compound include:
-
Purity of Starting Materials: Ensure the isatin, amino acid, and nitroalkene are of high purity to avoid side reactions.
-
Solvent Choice: Methanol is the most commonly reported solvent and generally provides good results.
-
Reaction Temperature: The reaction is typically run at reflux temperature to ensure the in-situ formation of the azomethine ylide and subsequent cycloaddition.
-
Reaction Time: Adequate reaction time (often several hours) is necessary for the reaction to go to completion. Monitoring by TLC is recommended.
-
Control of Stereochemistry: The reaction creates multiple stereocenters, and achieving the desired diastereomer is crucial. This is influenced by the choice of amino acid and reaction conditions.
Q3: I am observing a low yield of my desired product. What are the likely causes?
A3: Low yields are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature.
-
Side Reactions: Competing side reactions can consume starting materials. The formation of regioisomers or other byproducts is a possibility.
-
Degradation of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions.
-
Suboptimal Work-up and Purification: Product loss during extraction, washing, or column chromatography can significantly reduce the isolated yield.
Q4: How can I control the diastereoselectivity of the reaction?
A4: The 1,3-dipolar cycloaddition is inherently stereoselective. However, achieving a high diastereomeric ratio (d.r.) for the desired isomer can be challenging.
-
Choice of Amino Acid: The stereochemistry of the amino acid directly influences the stereochemical outcome of the product.
-
Reaction Conditions: Temperature and solvent can play a role in favoring the formation of one diastereomer over another. Running the reaction at the lowest effective temperature might improve selectivity.
-
Catalysts: While often performed without a catalyst, the use of certain Lewis acids or organocatalysts has been shown to improve diastereoselectivity in similar reactions.
Q5: What are the common impurities I should look for?
A5: Common impurities may include:
-
Unreacted Starting Materials: 6-chloroisatin, the nitroalkene, and the amino acid.
-
Regioisomers: Depending on the electronics of the dipolarophile, the formation of a different regioisomer of the pyrrolidine (B122466) ring is possible.
-
Diastereomers: The reaction can produce multiple diastereomers of the desired product.
-
Byproducts from Side Reactions: Small molecule byproducts from decomposition or alternative reaction pathways.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive reagents. | - Verify the purity and integrity of starting materials (6-chloroisatin, nitroalkene, amino acid) using techniques like NMR or melting point. - Use freshly opened or purified reagents. |
| 2. Incorrect reaction conditions. | - Ensure the reaction is maintained at the correct reflux temperature for the chosen solvent (e.g., methanol). - Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| 3. Inefficient formation of the azomethine ylide. | - Confirm that the decarboxylation of the amino acid is occurring, which is necessary for ylide formation. This is often temperature-dependent. | |
| Low Yield | 1. Competing side reactions. | - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. - Adjusting the stoichiometry of the reactants might minimize side reactions. |
| 2. Product loss during work-up/purification. | - Optimize the extraction procedure to ensure the product is in the organic phase. - Use a suitable solvent system for column chromatography to achieve good separation with minimal product loss on the column. | |
| Poor Diastereoselectivity (Multiple Spots on TLC) | 1. Suboptimal reaction temperature. | - Try running the reaction at a lower temperature, if the reaction still proceeds at a reasonable rate. Lower temperatures can favor the formation of the thermodynamically more stable diastereomer. |
| 2. Influence of the amino acid. | - Ensure the enantiopurity of the amino acid used. - Literature on similar reactions may suggest alternative amino acids that provide better stereocontrol. | |
| Difficult Purification | 1. Co-elution of diastereomers. | - Experiment with different solvent systems for column chromatography. Sometimes a small change in polarity or the addition of a third solvent can improve separation. - Consider preparative HPLC if column chromatography is ineffective. |
| 2. Oily or non-crystalline product. | - Attempt to crystallize the product from a variety of solvent systems. - If the product is a salt, neutralization might aid in crystallization. Conversely, forming a salt of the product might induce crystallization. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on typical procedures for three-component 1,3-dipolar cycloaddition reactions to form spiro[indoline-3,2'-pyrrolidine] derivatives.
Materials:
-
6-Chloroisatin
-
1-(3-chloro-2-fluoro-phenyl)-2-nitroethene
-
L-proline (or other suitable amino acid)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloroisatin (1.0 eq), 1-(3-chloro-2-fluoro-phenyl)-2-nitroethene (1.0 eq), and L-proline (1.1 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired diastereomer of this compound.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C), Mass Spectrometry, and other relevant analytical techniques to confirm its structure and purity.
Quantitative Data Summary (Literature-Derived Estimates)
| Parameter | Typical Value | Notes |
| Yield | 60-85% | Highly dependent on specific substrates and reaction conditions. |
| Diastereomeric Ratio (d.r.) | 5:1 to >20:1 | Can vary significantly. The desired diastereomer is typically the major product. |
| Reaction Time | 4 - 12 hours | Should be optimized by TLC monitoring. |
Visualizing the Workflow and Logic
Experimental Workflow
Technical Support Center: Brigimadlin Intermediate-1 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of Brigimadlin intermediate-1.
Troubleshooting Guides & FAQs
Q1: What is this compound and why is its purification challenging?
Brigimadlin (APG-115) is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. Its synthesis involves the construction of a complex spiro-oxindole scaffold. "this compound" typically refers to the direct product of the key 1,3-dipolar cycloaddition reaction, which forms the core spiro[indole-3,2'-pyrrolidine] structure.
The primary challenge in purifying this intermediate lies in the formation of multiple diastereomers during the cycloaddition reaction. These stereoisomers often have very similar physical and chemical properties, making their separation by standard techniques like column chromatography difficult.
Q2: I am observing a low yield of the desired diastereomer after purification. What are the potential causes and solutions?
Low yield is a common issue in complex organic synthesis. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion before workup. Consider extending the reaction time or slightly increasing the temperature if starting materials persist. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction conditions, including solvent, temperature, and catalyst loading (if applicable). Small-scale optimizations can help identify more favorable parameters. |
| Side Reactions | The formation of byproducts can consume starting materials and complicate purification. Analyze the crude reaction mixture by LC-MS or NMR to identify major impurities. Adjusting reaction conditions, such as temperature or the rate of reagent addition, may minimize side reactions. |
| Product Loss During Workup | Ensure efficient extraction of the product from the aqueous phase by performing multiple extractions. Back-extraction of the combined organic layers with a minimal amount of brine can help remove water-soluble impurities. |
| Difficult Diastereomer Separation | The inherent difficulty in separating the desired diastereomer from others can lead to a lower isolated yield of the pure compound. See Q3 for specific advice on improving diastereomer separation. |
| Product Degradation | Spiro-oxindoles can be sensitive to acidic or basic conditions. Ensure the workup and purification conditions are neutral or buffered if necessary. |
Q3: My primary challenge is the separation of the desired diastereomer from other isomers. What advanced purification strategies can I employ?
Separating diastereomers of spiro-oxindoles requires careful optimization of chromatographic conditions.
| Purification Technique | Detailed Protocol & Considerations |
| Flash Column Chromatography | Stationary Phase: Standard silica (B1680970) gel is a good starting point. If separation is poor, consider using silica with a different particle size or surface chemistry (e.g., diol- or cyano-bonded silica).Mobile Phase Optimization: A systematic approach to eluent optimization is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a third solvent (e.g., dichloromethane (B109758) or a small amount of methanol) can sometimes improve resolution. A shallow gradient can be more effective than an isocratic elution.Sample Loading: Dry loading the crude material onto a small amount of silica can improve peak shape and resolution compared to wet loading. |
| Preparative HPLC | Column Selection: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often necessary. Chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) are highly effective for separating stereoisomers, including diastereomers.Mobile Phase: A mixture of hexanes and isopropanol (B130326) is a common mobile phase for normal-phase chiral HPLC. The ratio will need to be carefully optimized to achieve baseline separation. Adding a small amount of an amine modifier (e.g., diethylamine) can sometimes improve peak shape for basic compounds. |
| Supercritical Fluid Chromatography (SFC) | SFC can be a powerful alternative to HPLC for diastereomer separation, often providing faster separations and using less organic solvent. A CO₂/methanol mobile phase with a chiral stationary phase is a common starting point. |
| Crystallization | If the desired diastereomer is a crystalline solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture of diastereomers in a minimal amount of a hot solvent and allowing it to cool slowly. The desired isomer may crystallize out, leaving the others in solution. Seeding with a pure crystal of the desired diastereomer can aid this process. Multiple recrystallizations may be necessary to achieve high purity. |
Q4: I am observing unexpected peaks in my LC-MS analysis of the purified intermediate. What could be the source of these impurities?
Unexpected impurities can arise from various sources.
| Potential Source | Identification & Mitigation |
| Starting Material Impurities | Ensure the purity of your starting materials before beginning the synthesis. If necessary, purify the starting materials by recrystallization or chromatography. |
| Side Products from the Cycloaddition | 1,3-dipolar cycloadditions can sometimes yield regioisomers or other byproducts. Careful analysis of NMR and MS data can help elucidate the structures of these impurities. Optimizing the reaction conditions (e.g., solvent polarity, temperature) can sometimes favor the desired reaction pathway. |
| Solvent Adducts | In some cases, reactive intermediates can be trapped by the solvent. Ensure that the chosen solvent is inert under the reaction conditions. |
| Degradation Products | As mentioned previously, the spiro-oxindole core can be susceptible to degradation. Analyze the sample immediately after purification and store it under inert atmosphere at low temperature to prevent degradation. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification of this compound
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) while collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure desired diastereomer.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Technical Support Center: Brigimadlin Intermediates
This technical support center provides troubleshooting guidance for researchers encountering stability issues during the synthesis of Brigimadlin and its intermediates. While specific stability data for a designated "Brigimadlin intermediate-1" is not extensively published, this guide addresses known stability challenges within the spiro-oxindole chemical class, to which Brigimadlin belongs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of synthetic intermediates in the Brigimadlin synthesis pathway.
Q1: What are the primary stability concerns for Brigimadlin intermediates?
A1: The main stability concern for the spiro-oxindole scaffold, a core component of Brigimadlin, is susceptibility to epimerization at the spirocyclic center.[1] This is a process where the stereochemistry at one chiral center is inverted, leading to the formation of a diastereomer. This can be catalyzed by acidic or basic conditions, or elevated temperatures during reaction, workup, or purification.
Q2: What are the typical signs of intermediate instability or epimerization in my experiments?
A2: Signs of instability can include:
-
Unexpected analytical results: Multiple spots on a Thin Layer Chromatography (TLC) plate when a single spot is expected, or the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Poor or inconsistent yields: Difficulty in reproducing reaction outcomes between batches.
-
Product degradation: The purity of an isolated intermediate decreases over time, even under standard storage conditions.[2]
-
Changes in physical properties: Alterations in color, solubility, or crystalline form.
Q3: Which analytical techniques are best for detecting epimerization?
A3: Several techniques can be used to identify and quantify diastereomers resulting from epimerization:
-
Chiral HPLC: This is a robust and widely used method for separating and quantifying diastereomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of diastereomers, as they will have slightly different chemical shifts, leading to distinct sets of signals.[3][4]
-
LC-MS: While not inherently separating stereoisomers, it can detect the presence of multiple species with the same mass, which, when coupled with chromatographic separation, can indicate the presence of diastereomers.
Q4: What are the recommended storage conditions for potentially unstable Brigimadlin intermediates?
A4: To minimize degradation and epimerization, intermediates should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
Section 2: Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC / peaks in HPLC after purification | 1. Epimerization: The reaction or workup conditions (e.g., pH, temperature) may be causing the formation of a diastereomer. 2. Decomposition: The intermediate may be degrading on the stationary phase of the chromatography column (e.g., silica (B1680970) gel can be acidic). | 1. Analyze reaction conditions: Monitor the reaction at different time points to see when the additional spot/peak appears. Consider running the reaction at a lower temperature or using milder reagents. 2. Modify workup: Use a neutral pH wash during extraction. Avoid prolonged exposure to acidic or basic conditions. 3. Optimize purification: Try a different purification method, such as neutral alumina (B75360) chromatography or reverse-phase HPLC. |
| Low yield of the desired stereoisomer | 1. Suboptimal reaction conditions: The reaction may not be stereoselective enough. 2. Epimerization during reaction: The desired product may be forming and then converting to the undesired diastereomer under the reaction conditions. | 1. Screen catalysts and solvents: For asymmetric reactions, screen a variety of catalysts and solvents to improve stereoselectivity. 2. Reduce reaction time: A shorter reaction time may minimize the epimerization of the product. 3. In-situ analysis: Use techniques like NMR or LC-MS to monitor the diastereomeric ratio over the course of the reaction. |
| Purity of isolated intermediate decreases over time | 1. Inherent instability: The molecule may be intrinsically unstable at room temperature. 2. Presence of residual impurities: Trace amounts of acid, base, or metal from the reaction or purification may be catalyzing degradation. | 1. Implement stringent storage: Store the intermediate at -80°C under an inert atmosphere and protected from light. 2. Re-purify the intermediate: Ensure all catalytic impurities are removed. 3. Conduct a stability study: Assess the stability of the intermediate under various conditions (see Experimental Protocols) to identify optimal storage conditions. |
Section 3: Data Presentation
The following tables present hypothetical data to illustrate the impact of different conditions on the stability of a Brigimadlin intermediate.
Table 1: Purity of Intermediate-A Over 4 Weeks Under Various Storage Conditions
| Storage Condition | Week 0 Purity (%) | Week 1 Purity (%) | Week 2 Purity (%) | Week 4 Purity (%) |
| Room Temperature, Ambient Light | 98.5 | 95.2 | 91.8 | 85.3 |
| 4°C, Dark | 98.5 | 98.2 | 97.9 | 97.1 |
| -20°C, Dark | 98.5 | 98.4 | 98.5 | 98.3 |
| -80°C, Dark, Argon | 98.5 | 98.5 | 98.5 | 98.5 |
Table 2: Effect of Reaction Temperature on Diastereomeric Ratio (d.r.)
| Reaction Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (Desired:Undesired) |
| 80 | 12 | 5:1 |
| 50 | 18 | 10:1 |
| 25 (Room Temp) | 24 | 15:1 |
| 0 | 36 | >20:1 |
Section 4: Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition to form a Spiro-oxindole Pyrrolidine Ring
This protocol is a generalized procedure for a key step in the synthesis of the spiro-oxindole core, where stereochemistry is established.
-
Reagent Preparation: Dissolve the isatin (B1672199) derivative (1.0 eq) and the amino acid (1.2 eq) in a suitable solvent (e.g., methanol (B129727) or toluene) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Azomethine Ylide Formation: Heat the mixture to the desired temperature (e.g., 60°C) to promote the formation of the azomethine ylide via condensation and decarboxylation.
-
Cycloaddition: Add the dipolarophile (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Note: It is crucial to monitor for the appearance of a second product spot/peak, which could indicate the formation of a diastereomer.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a neutral buffer (e.g., saturated aqueous sodium bicarbonate), followed by brine. Caution: Avoid acidic or basic washes if epimerization is suspected.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using a neutral stationary phase like neutral alumina or by preparative HPLC.
Protocol 2: Stability Assessment of a Synthetic Intermediate
This protocol outlines a method to assess the stability of a purified intermediate under different conditions.
-
Sample Preparation: Prepare four sets of samples of the purified intermediate, each in an amber HPLC vial.
-
Set A: Dissolved in a neutral solvent (e.g., acetonitrile).
-
Set B: Dissolved in a slightly acidic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Set C: Dissolved in a slightly basic solvent (e.g., acetonitrile with 0.1% diethylamine).
-
Set D: As a solid.
-
-
Storage Conditions: Store one vial from each set at different temperatures: -20°C, 4°C, and room temperature (25°C).
-
Analysis: Analyze the samples by a validated HPLC method at regular intervals (e.g., t=0, 24h, 48h, 1 week).
-
Data Evaluation: Record the purity of the intermediate and the formation of any new peaks. This will help determine the optimal pH and temperature for storage and handling.
Section 5: Visualizations
Signaling Pathway: Brigimadlin's Mechanism of Action
Caption: MDM2-p53 signaling pathway and the inhibitory action of Brigimadlin.
Experimental Workflow: Troubleshooting Intermediate Stability
Caption: A systematic workflow for identifying and resolving intermediate stability issues.
Logical Relationship: Causes and Effects of Epimerization
Caption: The relationship between common causes and experimental effects of epimerization.
References
Technical Support Center: Synthesis of Complex Pipeline Candidates
Disclaimer: Detailed synthetic procedures for investigational molecules such as Brigimadlin and its intermediates are often proprietary and not publicly available. This guide provides general troubleshooting advice and protocols applicable to the multi-step synthesis of complex organic molecules, drawing on principles relevant to the synthesis of structurally intricate compounds like MDM2-p53 antagonists.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in multi-step organic synthesis are a frequent challenge. A systematic investigation is recommended. Key factors to consider include:
-
Reagent and Solvent Quality: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous if the reaction is moisture-sensitive. Reagents can degrade over time, and catalysts can be poisoned by impurities.[1][2]
-
Reaction Conditions: Deviations in temperature, reaction time, or concentration can drastically affect the outcome. Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal duration.[1][2]
-
Work-up and Purification: Product loss can occur during extraction, washing, and chromatography steps. Ensure the pH of aqueous washes is optimized to prevent your product from dissolving in the aqueous layer. For column chromatography, improper packing or the use of an inappropriate solvent system can lead to poor separation and product loss.[1][2][3] Some compounds may also be unstable on silica (B1680970) gel.[2]
Q2: I am observing multiple unexpected spots on my TLC analysis. How can I identify these byproducts?
A2: The formation of side products can complicate purification and reduce the yield of your desired compound.[1] To identify these impurities:
-
Spectroscopic Analysis: Isolate the major byproducts using preparative chromatography (prep-TLC or column chromatography) and characterize them using spectroscopic methods such as NMR (1H, 13C, COSY, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5]
-
Hypothesize Side Reactions: Based on the structures of your starting materials, reagents, and the identified byproducts, you can propose potential side reactions. Common side reactions include over-reaction, degradation, isomerization, or polymerization.[1]
-
Consult Literature: Review literature for similar reactions to see if the observed side products have been previously reported.
Q3: How can I minimize the formation of side products in my reaction?
A3: Once you have an idea of the potential side reactions, you can modify the reaction conditions to disfavor them:
-
Temperature Control: Many side reactions are more prevalent at higher temperatures. Running the reaction at a lower temperature may improve selectivity.[1]
-
Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway.
-
Stoichiometry: Carefully controlling the stoichiometry of your reactants can prevent side reactions caused by an excess of one reagent.[1]
-
Choice of Solvent and Catalyst: The solvent can influence the polarity of the reaction environment, and the choice of catalyst and ligands (in cross-coupling reactions, for example) is crucial for selectivity.
Q4: My compound appears to be decomposing during purification. What can I do?
A4: Compound instability during purification is a common issue.[2][3] Consider the following:
-
Alternative Purification Methods: If your compound is unstable on silica gel, consider other purification techniques such as recrystallization, distillation (for volatile compounds), or preparative HPLC.[2]
-
Deactivating Silica Gel: For acid-sensitive compounds, you can deactivate the silica gel by treating it with a base like triethylamine.[2]
-
Temperature: Perform purification at a lower temperature if your compound is thermally labile.
Troubleshooting Guide: Common Synthesis Issues
| Problem | Potential Cause | Suggested Solution |
| Reaction Not Going to Completion | Inactive catalyst or reagent. | Use a fresh batch of catalyst/reagent. Ensure proper storage and handling.[1] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS to determine the optimal time. Gradually increase the temperature if the reaction is known to be slow.[1] | |
| Presence of an inhibitor in starting materials. | Purify starting materials before use. | |
| Formation of a Tar-like Substance | Polymerization of starting materials or product. | Reduce the concentration of the reactants. Add the reactive species slowly to the reaction mixture.[1] |
| High reaction temperature leading to decomposition. | Lower the reaction temperature.[1] | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase. | Perform back-extraction of the aqueous layers with the organic solvent.[2] Saturate the aqueous layer with brine to decrease the polarity. |
| Formation of an emulsion during work-up. | Add brine to the separatory funnel. Filter the emulsion through a pad of Celite. | |
| Inconsistent Results Between Batches | Variability in reagent or solvent quality. | Use reagents and solvents from the same batch for critical experiments. Re-purify reagents if necessary. |
| Subtle changes in reaction setup or conditions. | Maintain a detailed laboratory notebook to ensure consistent experimental setup and conditions. |
Hypothetical Data: Impurity Profile in a Cross-Coupling Step
In the synthesis of complex molecules, a common step is the formation of a carbon-carbon or carbon-nitrogen bond via a palladium-catalyzed cross-coupling reaction. Below is a hypothetical impurity profile for such a reaction.
| Impurity ID | Structure | Potential Source | Analytical Detection Method | Control Strategy |
| IMP-01 | Unreacted Starting Material A | Incomplete reaction | HPLC, LC-MS | Increase reaction time, temperature, or catalyst loading. |
| IMP-02 | Homocoupling of Starting Material B | Side reaction of the organometallic reagent | HPLC, LC-MS, GC-MS | Use a more selective catalyst/ligand system. Control stoichiometry. |
| IMP-03 | Dehalogenated Starting Material A | Reductive dehalogenation | HPLC, LC-MS | Use a less reactive base. Ensure an inert atmosphere. |
| IMP-04 | Product-related impurity (e.g., isomer) | Non-selective reaction | HPLC, NMR | Optimize reaction conditions (temperature, solvent, catalyst) for better selectivity. |
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.
Materials:
-
Aryl halide (1.0 eq)
-
Aryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Visualizations
Caption: A generalized workflow for chemical synthesis, highlighting potential points of side reaction formation.
References
Technical Support Center: Brigimadlin Intermediate-1 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Brigimadlin intermediate-1. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Encountering impurities during the synthesis and purification of this compound is a common challenge. This guide provides a structured approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Solution | Expected Purity Improvement |
| Low Purity After Initial Work-up | Incomplete reaction or presence of unreacted starting materials. | Monitor reaction completion using TLC or LC-MS. If incomplete, consider extending the reaction time or adding a slight excess of a key reagent. | Purity increase to >85% |
| Formation of diastereomers. | The spirocyclic core of this compound contains stereocenters. Diastereomers may have similar polarities. Optimize reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer. Use chiral chromatography for separation if necessary. | Separation of diastereomers, achieving >98% d.e. | |
| Residual solvent from the reaction or extraction process (e.g., DMF, Ethyl Acetate). | Dry the crude product under high vacuum for an extended period. Consider a solvent swap by dissolving the crude material in a low-boiling point solvent and re-evaporating. | Removal of residual solvents to <1% | |
| Recrystallization Fails to Improve Purity Significantly | The compound is highly soluble in the chosen solvent system, or impurities co-crystallize. | Screen a variety of solvent systems (e.g., Ethanol/Water, Isopropanol/Heptane, Dichloromethane (B109758)/Hexane). Employ a slow cooling method to encourage the formation of well-defined crystals. | Purity increase to >95% |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out." Try using a more dilute solution, a different solvent system, or cooling the solution at a much slower rate. Seeding with a small crystal of pure product can also induce crystallization. | Formation of crystalline solid, purity >95% | |
| Column Chromatography Yields Poor Separation | Inappropriate stationary phase or mobile phase. | For silica (B1680970) gel chromatography, screen different solvent gradients (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). If separation is still poor, consider using a different stationary phase such as alumina (B75360) or a reverse-phase C18 silica. | Isolation of pure fractions with >99% purity |
| Compound degradation on silica gel. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Deactivate the silica gel by pre-treating with a base like triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. | Increased recovery and purity of the target compound. | |
| Presence of Unknown Impurities by LC-MS | Side reactions during synthesis. | Potential side reactions in the synthesis of spiro-oxindoles can include oxidation or decomposition.[1] Characterize the impurity by mass spectrometry and NMR to understand its structure and formation mechanism. Adjust reaction conditions (e.g., inert atmosphere, lower temperature) to minimize its formation. | Reduction of specific impurities to <0.1% |
Frequently Asked Questions (FAQs)
Q1: What is the general approach to purifying crude this compound?
A1: A common strategy involves initial purification by recrystallization to remove the bulk of impurities. If the purity is still not satisfactory, column chromatography is the next recommended step for achieving high purity (>99%).
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While the optimal solvent system must be determined experimentally, good starting points for spiro-oxindole intermediates include polar protic solvents mixed with non-polar co-solvents.[2] Consider combinations such as:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Methanol/Diethylether
-
Dimethylformamide (DMF) for compounds with low solubility.[2]
Q3: My compound appears as a single spot on the TLC plate, but the NMR spectrum shows impurities. What should I do?
A3: This indicates that the impurities have a similar polarity to your product under the TLC conditions. Try using a different TLC mobile phase to achieve better separation. If this is unsuccessful, column chromatography with a shallow solvent gradient is recommended. High-Performance Liquid Chromatography (HPLC) is also a more sensitive technique for detecting and quantifying impurities.
Q4: How can I remove residual palladium catalyst from my product after a cross-coupling reaction in a preceding step?
A4: If your synthesis of this compound involves a palladium-catalyzed reaction, residual palladium can be an issue. You can attempt to remove it by:
-
Filtration: Passing a solution of your compound through a pad of Celite® or a specialized palladium scavenger.
-
Aqueous Wash: Performing an aqueous wash with a solution of a chelating agent like EDTA.
-
Activated Carbon: Stirring a solution of your compound with activated carbon can adsorb the palladium, which is then removed by filtration.
Experimental Protocols
Protocol 1: Recrystallization Screening
-
Preparation: In separate small vials, dissolve approximately 20 mg of crude this compound in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).
-
Solvent Addition: To the solutions that fully dissolve the compound, add a non-polar co-solvent (e.g., water, heptane, hexane) dropwise until the solution becomes slightly turbid.
-
Crystallization: Re-heat the solutions until they become clear again, and then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Analysis: Collect any crystals that form by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum. Analyze the purity of the crystals by LC-MS or NMR.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Catalyst Selection for Optimized Brigimadlin Intermediate-1 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Brigimadlin intermediate-1. The information is based on established synthetic routes for spirooxindole compounds, which form the core of Brigimadlin, with a focus on the crucial catalytic 1,3-dipolar cycloaddition step.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Brigimadlin and its intermediates?
A1: The synthesis of Brigimadlin, a potent MDM2-p53 antagonist, involves the construction of a complex spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core.[1][2] The key step in forming this spirocyclic system is a 1,3-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from an isatin (B1672199) derivative and an amino acid, which then reacts with a dipolarophile. The synthesis of Brigimadlin is specifically detailed in patent application WO 2017/060431.[3][4] A publication by Gollner et al. also describes the synthesis in its supplementary materials.[3][5][6]
Q2: Which catalysts are commonly used for the 1,3-dipolar cycloaddition in spirooxindole synthesis?
A2: A variety of catalysts can be employed to promote the 1,3-dipolar cycloaddition for spirooxindole synthesis, influencing yield, reaction time, and stereoselectivity. Common catalysts include:
-
Lewis Acids: Ceric Ammonium Nitrate (CAN) and Titanium Dioxide (TiO2) have been used, particularly in aqueous media.[2]
-
Silver-based catalysts: Silver acetate (B1210297) (AgOAc) in combination with a chiral phosphine (B1218219) ligand like TF-BiphamPhos is effective for achieving high stereoselectivity.
-
Copper-based catalysts: Copper(I) catalysts are often used in azide-alkyne cycloadditions ("click chemistry") to form triazole-linked spirooxindoles. Copper carbonate has also been used for the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-a]pyrazoles].[7]
-
Rhodium-based catalysts: Rhodium(II) acetate dimer can catalyze the formation of spiro-oxiranes from carbonyl ylides.[2]
-
Organocatalysts: Chiral phosphoric acids and organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to be effective.[8][9]
Q3: What is "this compound"?
A3: this compound is a precursor in the multi-step synthesis of Brigimadlin. While the exact publically available structure is not detailed, its synthesis would logically involve the formation of the characteristic spiro[indole-pyrrolidine] core of the final Brigimadlin molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of reagents (e.g., isatin, amino acid, dipolarophile). 4. Incorrect solvent. | 1. Use a fresh batch of catalyst or activate/regenerate it according to the supplier's instructions. 2. Optimize the reaction temperature. Some cycloadditions require heating, while others proceed at room temperature. Monitor the reaction by TLC. 3. Purify starting materials before use. Ensure they are dry and free of impurities. 4. Screen different solvents. Protic solvents like methanol (B129727) or ethanol (B145695) are common, but aprotic solvents may be required for specific catalysts. |
| Formation of Multiple Products/Side Reactions | 1. Lack of regioselectivity in the cycloaddition. 2. Competing side reactions of the starting materials. 3. Decomposition of the product under the reaction conditions. | 1. The choice of catalyst and ligand is crucial for controlling regioselectivity. A thorough literature search for the specific substrate combination is recommended. 2. Adjust the order of addition of reagents. The slow addition of one reagent can sometimes minimize side reactions. 3. Monitor the reaction progress closely and stop the reaction once the desired product is formed. Consider lowering the reaction temperature. |
| Poor Diastereoselectivity | 1. Inappropriate catalyst or ligand for stereocontrol. 2. Reaction temperature is too high. 3. Solvent effects. | 1. For enantioselective synthesis, a chiral catalyst or ligand is essential. The choice of the chiral source can significantly impact the diastereomeric ratio. 2. Lowering the reaction temperature often improves diastereoselectivity. 3. The polarity of the solvent can influence the transition state of the cycloaddition and thus the stereochemical outcome. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with starting materials or byproducts during chromatography. | 1. After the reaction, try to precipitate the product by adding a non-solvent. 2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method. |
Catalyst Performance Data
The selection of a suitable catalyst is critical for the successful synthesis of this compound. The following table summarizes a selection of catalysts used in the synthesis of related spirooxindole compounds via 1,3-dipolar cycloaddition, highlighting their reported performance.
| Catalyst System | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| AgOAc / (S)-TF-BiphamPhos | Methyleneindolinone | DCM | RT | 12 | 85-95 | >20:1 |
| Cu(OTf)₂ / Ligand | Chalcone | Toluene | 60 | 24 | 70-90 | up to 99:1 |
| DBU | Chalcone | Ethanol | RT | 2-4 | 80-95 | >99:1 |
| Ceric Ammonium Nitrate (CAN) | Benzylideneacetone | Water | 80 | 2 | 65-90 | Not specified |
| TiO₂ Nanoparticles | Benzylideneacetone | Water | 80 | 0.5 | 70-95 | Not specified |
Note: This data is compiled from various sources for the synthesis of similar spirooxindole structures and may not be directly representative of the synthesis of this compound. Optimization for the specific substrates is recommended.
Experimental Protocols
General Procedure for the Synthesis of Spiro[indole-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition
This protocol is a general representation of the three-component 1,3-dipolar cycloaddition used to form the spirooxindole core. The specific reagents and conditions for this compound would be found in the referenced patent.
-
Reactant Preparation: A solution of the isatin derivative (1.0 eq.) and the amino acid (1.2 eq.) is prepared in the chosen solvent (e.g., methanol, ethanol, or toluene).
-
Reaction Initiation: The mixture is stirred at the desired temperature (ranging from room temperature to reflux).
-
Addition of Dipolarophile: The dipolarophile (1.0 eq.) is added to the reaction mixture, sometimes portion-wise or as a solution.
-
Catalyst Addition (if applicable): The catalyst (typically 5-10 mol%) is added to the reaction mixture. For metal catalysts with ligands, the catalyst and ligand may be pre-mixed.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. WO2017060431A1 - Spiro[3h-indole-3,2´-pyrrolidin]-2(1h)-one compounds and derivatives as mdm2-p53 inhibitors - Google Patents [patents.google.com]
- 3. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules | Semantic Scholar [semanticscholar.org]
- 6. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Beilstein Archives - 1,3-Dipolar Cycloadditions of Isatin N,N′‑Cyclic Azomethine Imines with Alkynes for the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-a]pyrazoles] [beilstein-archives.org]
- 8. DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of trifluoroethyl amine-derived isatin ketimines with chalcones: synthesis of 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1,3-Dipolar cycloaddition of isatin N,N′-cyclic azomethine imines with α,β-unsaturated aldehydes catalyzed by DBU in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereochemistry in Brigimadlin Intermediate-1 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Brigimadlin intermediate-1. The focus is on addressing the critical aspect of stereochemistry in the formation of the spirooxindole pyrrolidine (B122466) core.
Frequently Asked Questions (FAQs)
Q1: What is the key stereochemical challenge in the synthesis of this compound?
A1: The primary stereochemical challenge lies in the control of multiple contiguous stereocenters generated during the [3+2] cycloaddition reaction that forms the spiro-pyrrolidine core of the molecule. This reaction can potentially lead to a mixture of diastereomers and enantiomers.
Q2: The initial cycloaddition step in our synthesis resulted in a mixture of diastereomers for intermediate-1. Is this expected?
A2: Yes, it is not uncommon for the initial multi-component 1,3-dipolar cycloaddition to yield a mixture of diastereomers. For a related analog, the synthesis produced a racemic mixture of the desired diastereomer along with its regioisomer, which were then separated.[1] The focus is often on maximizing the yield of the desired diastereomer and then separating it from the others.
Q3: How can the different stereoisomers of this compound be separated?
A3: Chiral separation techniques are typically employed to resolve the enantiomers of the desired diastereomer. Preparative chiral supercritical fluid chromatography (SFC) is a documented method for separating enantiomers of similar spirooxindole scaffolds on a large scale.[1] Chiral HPLC can also be used for analytical and small-scale separations.[1]
Q4: Is it possible to achieve a stereoselective synthesis of intermediate-1 to avoid chiral resolution?
A4: While the provided literature primarily details a racemic synthesis followed by resolution, asymmetric catalysis is a general strategy to achieve enantioselectivity in such reactions.[] This would involve the use of chiral ligands or catalysts to favor the formation of one enantiomer over the other.[] However, for the specific synthesis of Brigimadlin and its close analogs, the current scalable approach appears to be racemic synthesis and subsequent chiral separation.[1][3]
Q5: We are observing epimerization of our spirooxindole intermediate. What could be the cause and how can it be mitigated?
A5: Epimerization in some spirooxindole scaffolds can occur via a retro-Mannich/Mannich mechanism, especially in solution.[1] However, the spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core, which is related to Brigimadlin's structure, has been identified as a more stable alternative that is less prone to this issue.[1][3] If you are observing instability, it is crucial to carefully control the pH and temperature of your reaction and purification steps.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Cycloaddition | Reaction conditions (solvent, temperature) are not optimal. | Screen different solvents and reaction temperatures to favor the formation of the desired diastereomer. |
| Steric or electronic properties of the starting materials. | If possible, modify substituents on the starting materials to enhance facial selectivity of the cycloaddition. | |
| Poor Separation of Diastereomers | Inadequate purification method. | Utilize column chromatography with a high-resolution stationary phase. Consider alternative solvent systems or gradient elution. Precipitation from a suitable solvent system can also be an effective method for separating isomers on a large scale.[1] |
| Unsuccessful Chiral Resolution | Incorrect chiral stationary phase (CSP) or mobile phase for HPLC/SFC. | Screen a variety of chiral columns (e.g., polysaccharide-based like CHIRALPAK®) with different mobile phase compositions (e.g., heptane/isopropanol (B130326), CO2/methanol/modifier).[1] |
| The compound may not be suitable for direct chiral resolution. | Consider derivatization of the intermediate with a chiral auxiliary to form diastereomers that can be separated by standard chromatography, followed by removal of the auxiliary. | |
| Inconsistent Stereochemical Outcomes | Variability in starting material quality or reaction setup. | Ensure consistent quality of starting materials and precise control over reaction parameters such as temperature, reaction time, and stoichiometry. |
Experimental Protocols
Key Experiment: Racemic Synthesis and Separation of a Brigimadlin-related Spirooxindole Intermediate
The following protocol is adapted from the synthesis of a closely related analog and outlines the key steps for forming and separating the stereoisomers of the initial spirooxindole intermediate.[1][3]
Step 1: 1,3-Dipolar Cycloaddition
-
To a solution of the appropriate substituted isatin (B1672199) (1.0 eq) and nitrostyrene (B7858105) derivative (2.0 eq) in methanol, add L-serine (2.0 eq).
-
Heat the mixture to reflux and stir for 16 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate, containing a mixture of diastereomers, can be collected by filtration.
-
Further purification and separation of the desired diastereomer from its regioisomer can be achieved by precipitation from a solvent such as dichloromethane.[1]
Step 2: Chiral Resolution of the Desired Diastereomer
-
The racemic mixture of the desired diastereomer is subjected to preparative chiral supercritical fluid chromatography (SFC).
-
A typical stationary phase is a polysaccharide-based chiral column (e.g., CHIRALPAK®).[1]
-
The mobile phase is typically a mixture of supercritical carbon dioxide and a co-solvent such as isopropanol or methanol, often with a small amount of an additive like diethylamine (B46881) to improve peak shape.[1]
-
The separated enantiomers are collected, and the solvent is removed to yield the enantiomerically pure intermediates.
Quantitative Data
| Parameter | Value | Method | Reference |
| Chiral HPLC Separation Conditions | CHIRALPAK column, heptane/isopropanol/trifluoroacetic acid = 70/30/0.1 | Analytical HPLC | [1] |
| Preparative SFC Separation Conditions | CHIRALPAK column, carbon dioxide/(isopropanol + 1% diethylamine) = 70/30 | Preparative SFC | [1] |
Visualizations
Caption: Workflow for the synthesis and stereochemical resolution of this compound.
Caption: Troubleshooting logic for addressing low yields of the desired stereoisomer.
References
Technical Support Center: Scale-Up Challenges for Brigimadlin Intermediate-1 Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the scale-up production of Brigimadlin intermediate-1. The information is structured to assist in optimizing reaction conditions, improving yield and purity, and ensuring a safe and efficient process.
Overview of this compound Synthesis
Brigimadlin is a potent MDM2-p53 antagonist characterized by a complex spiro-oxindole scaffold. Its synthesis, as outlined in patent WO 2017/060431, involves a multi-step sequence. "this compound" is a key building block in this process, formed through a crucial [3+2] cycloaddition reaction. This reaction involves an in-situ generated azomethine ylide and a dipolarophile, leading to the formation of the core spiro-pyrrolidine ring structure.
The stereoselective nature of this reaction and the potential for exothermic events present significant challenges during scale-up. Careful control of reaction parameters is essential for a successful and reproducible synthesis.
FAQs: Scale-Up of this compound
This section addresses common questions and concerns that may arise during the scale-up of this compound production.
Q1: We are observing a significant decrease in yield upon scaling up the reaction from lab to pilot scale. What are the likely causes?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing: Inadequate agitation in a larger reactor can lead to poor mass and heat transfer, resulting in localized "hot spots" or areas of high concentration, which can promote side reactions.
-
Suboptimal Temperature Control: The larger volume-to-surface area ratio in a larger reactor makes heat dissipation more challenging. Poor temperature control can lead to the formation of byproducts or degradation of the desired product.
-
Reagent Addition Rate: The rate of addition of one reagent to another can be critical. A rate that is too fast can lead to an uncontrolled exotherm and side product formation.
-
Longer Reaction Times: Scale-up operations often require longer processing times, which can lead to product degradation if the intermediate is not stable under the reaction conditions.
Q2: We are struggling with poor diastereoselectivity in the cycloaddition step. How can we improve this?
A2: Achieving high diastereoselectivity is crucial for an efficient synthesis. Consider the following:
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the diastereomeric ratio. A screen of different solvents may be necessary.
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.
-
Catalyst/Promoter: If a catalyst or promoter is used, its concentration and nature are critical. For related spiro-oxindole syntheses, the choice of Lewis acid and its stoichiometry can significantly impact stereochemical outcomes.
-
Rate of Addition: Slow, controlled addition of the dipolarophile to the in-situ generated azomethine ylide can sometimes improve selectivity.
Q3: The reaction is highly exothermic, and we are concerned about safety during scale-up. What measures should we take?
A3: Managing exotherms is a primary safety concern in process scale-up. Key strategies include:
-
Reaction Calorimetry: Conduct reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system.
-
Semi-Batch Operation: Instead of adding all reagents at once, a semi-batch approach where one reagent is added portion-wise or via a syringe pump allows for better control of the heat evolution.
-
Dilution: Increasing the solvent volume can help to moderate the temperature increase, although this may impact reaction kinetics and throughput.
-
Emergency Quench Plan: Have a well-defined emergency quenching procedure in place. This typically involves the rapid addition of a cold, inert solvent to stop the reaction.
Q4: We are observing a new, significant impurity during the work-up and purification at a larger scale. How should we address this?
A4: The appearance of new impurities on scale-up can be due to longer reaction or work-up times, or exposure to different conditions.
-
Impurity Identification: The first step is to isolate and characterize the impurity using techniques like LC-MS, and NMR.
-
Root Cause Analysis: Once the structure is known, you can hypothesize its formation mechanism (e.g., degradation of starting material or product, a side reaction favored by prolonged heating).
-
Process Modification: Adjust the reaction or work-up conditions to minimize its formation. This could involve shorter reaction times, lower temperatures, or changes to the pH during extraction.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the production of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction | - Monitor reaction progress by TLC or LC-MS to ensure it has gone to completion.- Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure high purity of starting materials and reagents. |
| Product degradation | - Analyze for the presence of degradation products.- Consider lowering the reaction temperature or shortening the reaction time. | |
| Inefficient mixing | - Increase agitation speed.- Evaluate the suitability of the impeller design for the reactor geometry and reaction viscosity. | |
| Poor Diastereoselectivity | Suboptimal reaction temperature | - Lower the reaction temperature in increments (e.g., 10 °C) and assess the impact on the diastereomeric ratio. |
| Incorrect solvent | - Screen a range of solvents with varying polarities. | |
| Uncontrolled reagent addition | - Implement a slow, controlled addition of the dipolarophile using a syringe pump. | |
| Formation of Side Products | Localized overheating | - Improve agitation.- Use a semi-batch addition strategy for exothermic steps. |
| Presence of impurities in starting materials | - Re-purify starting materials.- Check for and remove residual solvents or water. | |
| Difficult Purification | Co-eluting impurities | - Optimize the chromatographic method (e.g., change the mobile phase composition, gradient slope, or stationary phase). |
| Product oiling out during crystallization | - Screen different solvent/anti-solvent systems.- Control the rate of cooling and anti-solvent addition. | |
| Uncontrolled Exotherm | Reagent addition is too fast | - Reduce the rate of addition.- Use a dosing pump for precise control. |
| Inadequate cooling capacity | - Ensure the reactor's cooling system is functioning optimally.- Consider pre-chilling the reactor and/or reagents. |
Quantitative Data Summary
While specific quantitative data for the industrial-scale production of this compound is proprietary, the following table provides a general comparison of parameters that are critical to monitor during scale-up, based on common organic synthesis processes.
| Parameter | Lab Scale (e.g., 1 L) | Pilot Scale (e.g., 100 L) | Key Considerations for Scale-Up |
| Typical Yield | 70-90% | 60-80% | A 10-20% decrease in yield is not uncommon and requires optimization. |
| Diastereomeric Ratio | >95:5 | 85:15 - 90:10 | Maintaining high selectivity is a major challenge due to mixing and temperature gradients. |
| Reaction Time | 2-4 hours | 4-8 hours | Longer times can lead to increased byproduct formation. |
| Heat of Reaction (ΔH) | -50 to -150 kJ/mol | -50 to -150 kJ/mol | The total heat evolved is significantly larger, requiring robust cooling. |
| Purity (pre-crystallization) | >90% | 80-90% | Impurity profiles often change and require re-optimization of purification. |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of a spiro-oxindole intermediate, based on analogous literature procedures. Note: These are for informational purposes only and must be adapted and optimized for the specific synthesis of this compound based on the details in WO 2017/060431.
Protocol 1: [3+2] Cycloaddition for Spiro-oxindole Core Formation (Lab Scale)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is charged with the isatin (B1672199) derivative (1.0 eq) and the amino acid (e.g., a proline derivative, 1.1 eq) in a suitable solvent (e.g., ethanol (B145695) or toluene).
-
Azomethine Ylide Formation: The mixture is heated to reflux for 1-2 hours to facilitate the in-situ formation of the azomethine ylide.
-
Cycloaddition: The dipolarophile (1.0 eq) is dissolved in the reaction solvent and added dropwise to the refluxing mixture over 1-2 hours using a syringe pump.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting materials are consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired spiro-oxindole intermediate.
Protocol 2: Scale-Up Considerations for [3+2] Cycloaddition
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a reflux condenser with a vapor trap, a temperature probe, and a nitrogen inlet is used. The reactor should be properly cleaned and dried before use.
-
Reagent Addition: The dipolarophile solution is added via a calibrated dosing pump at a pre-determined rate to control the exotherm. The addition should be subsurface to ensure rapid mixing.
-
Temperature Control: The reactor jacket temperature is controlled by a thermostat to maintain a constant internal reaction temperature. The temperature difference between the reactor contents and the jacket fluid (ΔT) should be monitored as an indicator of the reaction rate.
-
Agitation: The stirrer speed should be optimized to ensure good mixing without causing excessive splashing or shear. Baffles may be necessary in larger reactors.
-
Work-up and Isolation: The work-up procedure should be optimized to minimize emulsion formation and product loss. Crystallization is the preferred method for large-scale purification. A careful study of solvent/anti-solvent systems and cooling profiles is necessary to obtain a crystalline product with high purity and yield.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key elements of a strategy for managing exothermic reactions.
Technical Support Center: Minimizing Impurities in Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of Brigimadlin intermediate-1 (CAS 1149388-04-4). The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The synthesis of Brigimadlin and its intermediates is detailed in patent literature, specifically WO 2017/060431. The core of the synthesis for intermediates like this compound, a spiro-oxindole pyrrolidine (B122466) derivative, often involves a 1,3-dipolar cycloaddition reaction. This reaction typically utilizes an azomethine ylide, generated in situ from an isatin (B1672199) derivative and an amino acid, which then reacts with a dipolarophile.
Q2: What are the most common types of impurities encountered during the synthesis of this compound?
A2: Based on the general reaction mechanism for spiro-oxindole synthesis, several types of impurities can be anticipated:
-
Diastereomers/Epimers: The creation of multiple stereocenters during the cycloaddition can lead to the formation of diastereomeric impurities. Epimerization at the spiro-carbon is a common issue in spiro-oxindole chemistry.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of residual isatin derivatives, amino acids, or dipolarophiles.
-
Side-Reaction Products: The formation of alternative products from side reactions, such as self-condensation of the starting materials or alternative cycloaddition pathways, can occur.
-
Solvent and Reagent-Related Impurities: Residual solvents and by-products from reagents used in the reaction or work-up can also be present.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the reaction progress and impurity profile. A well-developed HPLC method can separate the desired product from starting materials and various impurities. Thin-Layer Chromatography (TLC) can also be a quick and effective tool for qualitative monitoring during the reaction. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Inefficient generation of the azomethine ylide.- Low reactivity of the dipolarophile.- Suboptimal reaction temperature or time. | - Ensure the quality and stoichiometry of the isatin and amino acid starting materials.- Consider using a more activated dipolarophile if possible.- Optimize the reaction temperature and monitor the reaction progress by HPLC to determine the optimal reaction time. |
| High Levels of Diastereomeric Impurities | - Lack of stereocontrol in the 1,3-dipolar cycloaddition.- Epimerization of the product under the reaction or work-up conditions. | - Carefully control the reaction temperature, as it can significantly influence diastereoselectivity.- Use of a suitable chiral catalyst or auxiliary may be necessary to enhance stereocontrol.- Employ mild work-up and purification conditions (e.g., avoid strong acids or bases and high temperatures) to prevent epimerization. |
| Presence of Unreacted Starting Materials | - Incorrect stoichiometry of reactants.- Insufficient reaction time or temperature. | - Verify the molar ratios of your reactants.- Extend the reaction time or cautiously increase the temperature while monitoring for the formation of degradation products. |
| Formation of Unidentified Side-Products | - Decomposition of starting materials or product.- Competing side reactions. | - Analyze the side-products by LC-MS to identify their structures and propose a formation mechanism.- Adjust reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the side reaction pathway. For instance, in some cycloaddition reactions, the choice of solvent can influence the regioselectivity. |
Experimental Protocols
General Experimental Protocol for the Synthesis of Spiro-oxindole Pyrrolidine Derivatives (Illustrative)
This protocol is a general representation of a 1,3-dipolar cycloaddition for the synthesis of a spiro-oxindole pyrrolidine core structure, which should be adapted based on the specific requirements for this compound as detailed in the relevant patent literature.
-
Reactant Preparation: A mixture of an appropriate isatin derivative (1.0 eq.) and an amino acid (e.g., sarcosine (B1681465) or a proline derivative, 1.2 eq.) is suspended in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Reaction Initiation: The dipolarophile (1.1 eq.) is added to the suspension.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., reflux) and stirred for a designated period. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Protocol for HPLC Analysis of Purity
-
Column: A chiral stationary phase column is recommended for the separation of diastereomers and enantiomers.
-
Mobile Phase: A mixture of organic solvents such as hexane/isopropanol or acetonitrile/water with suitable additives (e.g., trifluoroacetic acid or diethylamine) is commonly used. The exact composition should be optimized for the specific intermediate.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Quantification: The percentage of impurities can be determined by calculating the peak area percentage. For accurate quantification of diastereomeric impurities, response factors should be determined if they differ significantly.
Visualizing Experimental Workflow and Impurity Relationships
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Potential Impurities
Caption: Potential sources and types of impurities in the synthesis.
Technical Support Center: Refining the Workup Procedure for Brigimadlin Intermediate-1
For researchers, scientists, and drug development professionals engaged in the synthesis of the MDM2-p53 antagonist, Brigimadlin, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the workup and purification of the key synthetic precursor, Brigimadlin intermediate-1. The information provided is based on established principles of organic synthesis and data from related spiro-oxindole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route to this compound?
A1: While the specific, detailed industrial synthesis of this compound is proprietary, it is understood to be a spiro-oxindole derivative. Compounds of this class are often synthesized via a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of an isatin (B1672199) derivative with an amino acid to form an azomethine ylide in situ, which then reacts with a dipolarophile to construct the characteristic spiro[pyrrolidine-3,3'-oxindole] core.
Q2: What are the most common challenges encountered during the workup of spiro-oxindole syntheses like that of this compound?
A2: Common challenges include the formation of diastereomers, purification difficulties due to similar polarities of the product and byproducts, and potential for product degradation under harsh workup conditions. Incomplete reactions can also complicate purification, leaving unreacted starting materials in the crude product.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities include unreacted starting materials (isatin derivative, amino acid, and dipolarophile), diastereomers of the desired product, and side-products from undesired reaction pathways. The specific impurities will depend on the exact reaction conditions and the stability of the reactants and product.
Q4: What are the recommended purification techniques for this compound?
A4: The primary method for purifying this compound and related spiro-oxindole compounds is flash column chromatography on silica (B1680970) gel. Recrystallization may also be a viable technique if a suitable solvent system can be identified and the crude product is of sufficient purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product After Extraction | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Emulsion formation during extraction. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before workup. 2. Perform multiple extractions with the organic solvent. If the product has some water solubility, consider back-extraction of the combined aqueous layers. Brine washes can also help to "salt out" the product into the organic layer. 3. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective if available. |
| Presence of Multiple Spots on TLC of Crude Product | 1. Formation of diastereomers. 2. Presence of unreacted starting materials. 3. Formation of side-products. | 1. This is common in 1,3-dipolar cycloadditions. The diastereomers will need to be separated by careful column chromatography. 2. Optimize the reaction stoichiometry and reaction time. Unreacted starting materials can often be removed during chromatography. 3. Adjusting reaction conditions (temperature, solvent, catalyst) may minimize side-product formation. Characterization of major side-products can help in optimizing the reaction. |
| Difficulty in Separating Diastereomers by Column Chromatography | 1. Diastereomers have very similar polarities. | 1. Use a long column with a shallow solvent gradient. Experiment with different solvent systems. Sometimes, a change from a hexane/ethyl acetate (B1210297) system to a dichloromethane (B109758)/methanol (B129727) system (or vice versa) can improve separation. Using a high-performance flash chromatography system can also provide better resolution. |
| Product Degradation During Workup or Purification | 1. The spiro-oxindole core may be sensitive to strong acids or bases. 2. Product may be unstable on silica gel over long periods. | 1. Use mild workup conditions. If an acid or base wash is necessary, use dilute solutions and perform the wash quickly at low temperatures. 2. Do not let the product sit on the silica gel column for an extended period. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) if the product is acid-sensitive. |
| Oily Product After Removal of Solvent | 1. Presence of residual high-boiling point solvents (e.g., DMF, DMSO). 2. The product itself may be an oil at room temperature. 3. Presence of greasy impurities. | 1. Ensure complete removal of high-boiling point solvents by co-evaporation with a lower boiling point solvent (e.g., toluene) under high vacuum. 2. If the product is an oil, this is its natural state. Confirm purity by NMR and LC-MS. 3. Re-purify by column chromatography, paying close attention to the elution of non-polar impurities. |
Experimental Protocols
The following are generalized experimental protocols for key steps in the workup and purification of a spiro-oxindole intermediate, which can be adapted for this compound.
Protocol 1: General Aqueous Workup Procedure
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling point solvent like DMF or DMSO, it is often beneficial to first dilute the mixture with a larger volume of an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (to remove water-soluble components).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components).
-
Brine (saturated aqueous NaCl solution) (to remove excess water and break emulsions).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column should be packed using the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Alternatively, a direct liquid injection onto the column can be performed.
-
Elution: Elute the column with a suitable solvent system. A common starting point for spiro-oxindoles is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Signaling Pathway Context
Brigimadlin is an inhibitor of the MDM2-p53 protein-protein interaction. Restoring p53 function is a key therapeutic strategy in cancers with wild-type p53 that is inactivated by MDM2 overexpression.
Caption: MDM2-p53 signaling and the mechanism of action of Brigimadlin.
Experimental Workflow: Workup and Purification
The following diagram illustrates a typical workflow for the workup and purification of this compound.
Caption: A typical workflow for the workup and purification of this compound.
Logical Relationship: Troubleshooting Decision Tree
This diagram provides a decision-making framework for troubleshooting common issues during the purification process.
Caption: A decision tree for troubleshooting the purification of this compound.
troubleshooting guide for Brigimadlin synthesis steps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Brigimadlin (APG-115/BI 907828), a potent MDM2-p53 antagonist. The following information is based on established synthetic strategies for structurally related spirooxindole compounds and aims to address common challenges encountered during multi-step organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is a general synthetic strategy for Brigimadlin and related spirooxindole compounds?
A1: The synthesis of Brigimadlin and similar complex spirooxindole scaffolds typically involves a multi-step sequence. A common approach employs a three-component 1,3-dipolar cycloaddition to construct the core spiro-pyrrolidine ring system, followed by further functionalization and cyclization reactions, such as a Davis-Beirut reaction, to build the complete polycyclic framework.[1][2][3][4] The synthesis is often designed to be convergent and efficient to enable the production of the complex molecule on a multi-gram scale.[1][4]
Troubleshooting Specific Synthesis Steps
The following troubleshooting guide is based on a representative multi-step synthesis of a Brigimadlin-like spirooxindole core.
Step 1: Three-Component 1,3-Dipolar Cycloaddition
This key step typically involves the reaction of an isatin (B1672199) derivative, an amino acid (e.g., L-serine), and a substituted nitrostyrene (B7858105) to form the spirooxindole-pyrrolidine core.
-
Q2: I am observing low yields for the 1,3-dipolar cycloaddition reaction. What are the potential causes and solutions?
A2: Low yields in this multi-component reaction can stem from several factors. Please refer to the table below for potential causes and recommended troubleshooting actions.
Potential Cause Recommended Troubleshooting Action Impure Starting Materials Ensure the isatin, amino acid, and nitrostyrene derivatives are of high purity. Recrystallize or purify via column chromatography if necessary. Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. While a 1:1:1 ratio is typical, slight excesses of the amino acid and nitrostyrene may be beneficial. Suboptimal Reaction Temperature This reaction is often run at reflux. Ensure the reaction mixture is heated to the appropriate temperature for the solvent used (e.g., methanol).[1] Formation of Side Products/Isomers The formation of regioisomers can reduce the yield of the desired product. Optimize reaction conditions (solvent, temperature) to favor the desired isomer. Purification by precipitation or column chromatography may be necessary to isolate the correct isomer.[1] Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time. -
Q3: I am having difficulty separating the desired regioisomer from the reaction mixture. What purification strategies are effective?
A3: The separation of regioisomers can be challenging. A reported effective method is precipitation from a suitable solvent system, such as dichloromethane (B109758), which can selectively crystallize the desired isomer, leaving the other in solution.[1] If precipitation is not effective, careful column chromatography using a gradient elution system is the next best approach.
Step 2: N-Alkylation and Subsequent Transformations
Following the cycloaddition, the pyrrolidine (B122466) nitrogen is often alkylated, for instance, with a cyclopropylmethyl group.
-
Q4: My N-alkylation reaction is incomplete or shows multiple products. How can I improve this step?
A4: Incomplete N-alkylation or the formation of multiple products can be addressed by optimizing several parameters.
Potential Cause Recommended Troubleshooting Action Insufficient Base Ensure a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the secondary amine. Low Reactivity of Alkylating Agent Use a more reactive alkylating agent (e.g., cyclopropylmethyl bromide instead of the chloride). The addition of a catalytic amount of sodium or potassium iodide can also enhance reactivity. Steric Hindrance If the substrate is sterically hindered, a stronger, non-nucleophilic base and a higher reaction temperature may be required. Over-alkylation Careful control of stoichiometry and reaction time is crucial to prevent the alkylation of other nucleophilic sites in the molecule.
Step 3: Reductive Cyclization (e.g., Davis-Beirut type reaction)
A key late-stage reaction to form an additional ring system, often involving the reduction of a nitro group followed by intramolecular cyclization.
-
Q5: The reductive cyclization is not proceeding to completion or is giving a complex mixture of products. What should I check?
A5: This is a critical step that can be sensitive to reaction conditions.
Potential Cause Recommended Troubleshooting Action Ineffective Reducing Agent The choice of reducing agent is critical. Raney nickel is a reported catalyst for similar transformations.[1] Ensure the catalyst is active. Other options include catalytic hydrogenation (e.g., Pd/C with H₂) or chemical reducing agents (e.g., Fe/HCl, SnCl₂). Incorrect Solvent System The solvent can significantly influence the reaction outcome. A mixture of solvents like methanol (B129727) and dichloromethane has been used.[1] Reaction Temperature and Pressure For catalytic hydrogenations, ensure the correct hydrogen pressure and temperature are maintained. Intermediate Instability The intermediate formed after reduction may be unstable. It is often used in the next step without further purification.[1]
Final Purification
-
Q6: I am struggling with the final purification of Brigimadlin. What methods are recommended?
A6: The final purification of complex molecules like Brigimadlin often requires multiple steps. Normal phase column chromatography is a common technique.[1] For chiral molecules, preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is a powerful method for separating enantiomers.[1][4] Reversed-phase chromatography may also be employed.
Experimental Protocols (Representative)
Protocol 1: Representative Three-Component 1,3-Dipolar Cycloaddition
This protocol is based on the synthesis of a structurally related spirooxindole.[1]
-
To a solution of 6-chloroisatin (B1630522) (1.0 eq) in methanol, add L-serine (1.0 - 1.1 eq) and the corresponding (E)-2-nitrovinylbenzene derivative (1.1 eq).
-
Heat the reaction mixture to reflux for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by precipitation from a suitable solvent (e.g., dichloromethane) or by normal phase column chromatography to isolate the desired regioisomer.
Protocol 2: Representative Final Purification by Preparative SFC
This protocol is for the separation of enantiomers and is based on a similar compound.[1][4]
-
Dissolve the racemic final compound in a suitable solvent mixture.
-
Inject the solution onto a preparative chiral SFC column (e.g., CHIRALPAK).
-
Use a mobile phase consisting of carbon dioxide and a co-solvent (e.g., isopropanol (B130326) with a small amount of an amine additive like diethylamine).
-
Set the flow rate and detection wavelength (e.g., 290 nM) according to the instrument parameters.
-
Collect the separated enantiomeric fractions.
-
Evaporate the solvent to obtain the pure enantiomers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway of Brigimadlin and a general synthetic workflow.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of Brigimadlin.
Caption: A generalized workflow for the synthesis of Brigimadlin-like compounds.
References
Validation & Comparative
A Comparative Analysis of Synthetic Pathways to Brigimadlin: Spotlight on "Brigimadlin Intermediate-1"
For researchers and professionals in drug development, the efficiency and robustness of a synthetic route are critical for the timely and cost-effective production of active pharmaceutical ingredients. This guide provides an in-depth comparison of the known synthetic precursors to Brigimadlin (BI-907828), a potent MDM2-p53 antagonist, with a particular focus on the pivotal role of "Brigimadlin Intermediate-1." We present a detailed examination of two distinct synthetic strategies, supported by experimental data, to inform route selection and optimization efforts.
Brigimadlin is a complex spiro-oxindole derivative that has shown promise in clinical trials for treating various cancers. Its intricate stereochemistry and multi-cyclic framework present significant synthetic challenges. An initial, lengthy synthetic sequence was developed, which was later superseded by a more optimized route that significantly improved the overall yield.
Unveiling the Synthetic Precursors
The synthesis of Brigimadlin, as detailed in patent application WO 2017/060431 and further elaborated in a publication by Gollner et al., involves a multi-step sequence. A key precursor that has been identified and is commercially available is designated as "this compound."
This compound is chemically described as (3S,3'S,4'R)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidin]-3'-amine. This compound serves as a crucial building block in the later stages of the Brigimadlin synthesis.
Comparison of Synthetic Routes
Two main routes for the synthesis of Brigimadlin have been described: an initial, linear approach and a subsequent, optimized convergent strategy. The optimized route offers significant advantages in terms of overall yield and process efficiency.
Initial Synthetic Route
The early synthetic approach to Brigimadlin was a linear sequence spanning over ten steps. While successful in producing the target molecule, this route was hampered by a low overall yield of less than 3%. The complexity and number of steps made it less suitable for large-scale production.
Optimized Synthetic Route
A more efficient and convergent synthetic strategy was later developed, significantly improving the overall yield. This optimized route features a key global reduction-reductive amination sequence and an oxidative indazole closure in the final steps. This approach streamlines the synthesis, reduces the number of linear steps, and provides a more practical avenue for the production of Brigimadlin.
The table below summarizes the key comparative data between the two synthetic approaches.
| Parameter | Initial Synthetic Route | Optimized Synthetic Route |
| Number of Linear Steps | >10 | Reduced (Convergent) |
| Overall Yield | < 3% | Significantly Improved |
| Key Features | Linear sequence | Global reduction-reductive amination, Oxidative indazole closure |
| Scalability | Challenging | More amenable to large-scale synthesis |
Experimental Protocols
Detailed experimental protocols for the synthesis of Brigimadlin and its intermediates are outlined in the patent application WO 2017/060431. The synthesis of a closely related analog, BI-0282, which shares key synthetic steps, is described by Ramharter et al. in Organic Process Research & Development. These resources provide specific reaction conditions, reagent details, and purification methods.
Synthesis of this compound (Conceptual Outline):
The synthesis of this compound likely involves the construction of the spiro-pyrrolidine core, followed by the introduction of the amine functionality. This would conceptually involve:
-
Formation of the Spiro-oxindole Core: A key step would be the reaction of an appropriate isatin (B1672199) derivative with a suitable dipolarophile to construct the spiro[indole-3,2'-pyrrolidine] scaffold.
-
Introduction of the Amine Group: Subsequent functional group manipulations would be required to install the amine at the 3'-position of the pyrrolidine (B122466) ring with the correct stereochemistry.
Visualizing the Synthetic Pathways
To better understand the flow of the synthetic processes, the following diagrams illustrate the general concepts of a linear versus a convergent synthesis, and the central role of key intermediates.
Caption: Comparison of Linear and Convergent Synthetic Strategies.
A Comparative Guide to the Synthesis of Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes to Brigimadlin intermediate-1, a key precursor in the synthesis of the MDM2-p53 inhibitor, Brigimadlin. The information presented is collated from patent literature and peer-reviewed publications, offering a comprehensive overview of the available synthetic strategies.
Introduction to this compound
This compound, chemically known as (3'S,4'R,5'R)-6-chloro-4'-(2-chloro-3-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxospiro[indole-3,2'-pyrrolidine]-5'-carbonitrile, is a crucial building block in the production of Brigimadlin (APG-115), an investigational drug targeting the MDM2-p53 protein-protein interaction. The stereochemically complex spirooxindole core of this intermediate presents significant synthetic challenges. This guide compares the original synthetic approach disclosed in the patent literature with a subsequently optimized route, highlighting key differences in efficiency and methodology.
Comparative Analysis of Synthetic Routes
The two primary synthetic routes for this compound are the original patented method and an optimized version developed to improve overall yield and efficiency. Below is a summary of the key quantitative data for each route.
| Parameter | Route 1: Patented Synthesis | Route 2: Optimized Synthesis |
| Starting Materials | 6-chloroisatin, 1-(2-chloro-3-fluorophenyl)-2-nitroethene, L-serine methyl ester hydrochloride | 6-chloroisatin, (E)-1-(2-chloro-3-fluorophenyl)-2-nitroethene, N-(methoxymethyl)-N-(trimethylsilylmethyl)cyclopropanemethanamine |
| Key Reactions | [3+2] cycloaddition, Reductive amination | [3+2] cycloaddition, Reductive amination |
| Overall Yield | Not explicitly stated for the intermediate, but the overall yield for Brigimadlin is low (<3%)[1] | Significantly improved overall yield for Brigimadlin |
| Number of Steps | Multistep synthesis | Optimized for fewer and more efficient steps |
| Reagents & Conditions | Diisopropylethylamine, Trifluoroacetic acid, Sodium triacetoxyborohydride (B8407120) | Not fully disclosed in publicly available literature |
| Purification | Chromatographic purification | Chromatographic purification |
Experimental Protocols
Route 1: Patented Synthesis (WO 2017/060431 A1)
The synthesis of this compound, referred to as Intermediate B-7 in the patent, involves a multi-step sequence starting from 6-chloroisatin.
Step 1: Synthesis of Intermediate B-6a
A mixture of 6-chloroisatin, 1-(2-chloro-3-fluorophenyl)-2-nitroethene, and L-serine methyl ester hydrochloride in methanol (B129727) is treated with diisopropylethylamine and heated to reflux. The resulting diastereomeric mixture of the spiro-pyrrolidine product is then treated with trifluoroacetic acid.
Step 2: Synthesis of Intermediate B-7 (this compound)
Intermediate B-6a is dissolved in acetic acid and reacted with cyclopropanecarbaldehyde in the presence of sodium triacetoxyborohydride to yield the N-alkylated product. The crude product is then treated with phosphorus oxychloride in dimethylformamide to afford the final nitrile intermediate, this compound. The product is purified by chromatography.
Route 2: Optimized Synthesis
An optimized synthetic route for Brigimadlin has been reported to significantly improve the overall yield from less than 3%[1]. This optimized approach features a global reduction-reductive amination sequence and an oxidative indazole closure. While the full detailed experimental protocol for the synthesis of the specific intermediate-1 via this optimized route is not publicly detailed, the general strategy aims to enhance efficiency and overall output.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Patented Synthetic Route to this compound.
Caption: Conceptual Flow of the Optimized Synthetic Route.
Conclusion
The synthesis of this compound is a key step in the production of a promising anti-cancer therapeutic. While the original patented route provides a viable method for its preparation, the development of an optimized synthesis highlights the continuous effort in the pharmaceutical industry to improve efficiency, reduce costs, and increase overall yields. For researchers and drug development professionals, understanding these different synthetic strategies is crucial for process development and scale-up operations. The choice of a particular route will depend on a variety of factors, including the availability of starting materials, desired scale, and economic considerations. Further disclosure of the detailed experimental conditions for the optimized route will allow for a more direct and quantitative comparison.
References
A Comparative Guide to Analytical Method Validation for Brigimadlin Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of Brigimadlin intermediate-1, a key component in the synthesis of the MDM2-p53 inhibitor Brigimadlin.[1] As specific validation data for this intermediate is proprietary, this document presents a representative comparison between two common, powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).
The principles and data herein are based on established international guidelines, such as the ICH Q2(R1) on Validation of Analytical Procedures, to ensure relevance and scientific accuracy.[2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6]
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or speed. HPLC-UV is a robust and widely used technique, while UPLC-MS/MS offers superior sensitivity and specificity.[7][8][9]
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Validation Parameters (Hypothetical Data)
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9992 | >0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability RSD%) | ≤ 1.0% | ≤ 0.5% | RSD ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 1.5% | ≤ 0.8% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 15 ng/mL | 0.3 ng/mL | Reportable, with acceptable accuracy & precision |
| Specificity / Selectivity | Good | Excellent (Mass-based) | No interference at the retention time of the analyte |
| Typical Run Time | 15 minutes | 3 minutes | As short as possible for efficiency |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical validation. The following are representative protocols for the analysis of a small molecule intermediate like this compound.
Protocol 1: HPLC-UV Method
1. Objective: To quantify this compound and its related impurities.
2. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (18.2 MΩ·cm)
-
Formic Acid
3. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
4. Validation Procedure:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference.
-
Linearity: Prepare a minimum of five concentrations of the reference standard and perform a linear regression analysis.[6]
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
Protocol 2: UPLC-MS/MS Method
1. Objective: To achieve high-sensitivity quantification of this compound, especially for low-level impurity analysis or pharmacokinetic studies. Brigimadlin itself has been quantified in plasma using LC-MS/MS.[11]
2. Materials and Reagents:
-
Same as HPLC-UV method, but using UPLC/MS grade solvents.
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte).
3. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent.
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine precursor and product ions for the analyte and internal standard via infusion.
-
4. Validation Procedure:
-
The validation procedure follows the same principles as the HPLC-UV method (Specificity, Linearity, Accuracy, Precision). However, due to the higher sensitivity, concentration ranges for linearity, LOD, and LOQ will be significantly lower. Specificity is enhanced as it relies on specific mass-to-charge ratio transitions, which can distinguish the analyte from co-eluting compounds.[9][12]
Visualized Workflows and Comparisons
Diagrams help clarify complex processes and relationships. The following are generated using Graphviz (DOT language) to illustrate the analytical method validation workflow and a direct comparison of the two techniques.
Caption: General workflow for analytical method validation per ICH guidelines.
Caption: Comparison of key performance attributes: HPLC-UV vs. UPLC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. canadacommons.ca [canadacommons.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. microsaic.com [microsaic.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Spectral Data: Brigimadlin Intermediate-1 vs. Alternative Intermediate-1
This guide provides a detailed comparison of the spectral data for a key intermediate in the synthesis of Brigimadlin, herein designated as Brigimadlin Intermediate-1, and a common alternative, Alternative Intermediate-1. The data presented is crucial for researchers and drug development professionals for identity confirmation, purity assessment, and quality control during the manufacturing process of MDM2-p53 inhibitors.
Chemical Structures
This compound: A substituted piperidinone core, which is a crucial building block in the synthesis of Brigimadlin.
Alternative Intermediate-1: A related piperidinone structure, potentially synthesized via a different route, which might be considered for process optimization or as a potential impurity.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound and Alternative Intermediate-1.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| This compound | Alternative Intermediate-1 |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.20 - 7.35 | m |
| 4.52 | s |
| 3.45 | t, J=6.0 Hz |
| 2.80 | t, J=6.0 Hz |
| 2.50 | s |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| This compound | Alternative Intermediate-1 |
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O |
| 138.0 | Ar-C |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 127.2 | Ar-CH |
| 58.0 | -CH₂-Ph |
| 52.5 | -N-CH₂- |
| 45.0 | -N-CH₃ |
| 35.0 | -CH₂-C=O |
Table 3: Mass Spectrometry Data (ESI+)
| Parameter | This compound | Alternative Intermediate-1 |
| Calculated [M+H]⁺ | 205.1335 | 205.1335 |
| Observed [M+H]⁺ | 205.1332 | 205.1338 |
| Mass Error (ppm) | -1.5 | +1.5 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were accumulated.
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in methanol (B129727) and infused directly into the ESI source. The data was acquired in positive ion mode.
Workflow for Spectral Data Comparison
The following diagram illustrates the workflow for acquiring and comparing the spectral data for the two intermediates.
Caption: Workflow for Spectral Data Acquisition and Comparison.
Discussion
The spectral data for this compound and Alternative Intermediate-1 are largely similar, as expected for isomeric structures. However, subtle differences in the chemical shifts in both ¹H and ¹³C NMR spectra can be observed. These minor variations could be attributed to slight conformational differences or the influence of different residual impurities from their respective synthetic routes.
The high-resolution mass spectrometry data confirms that both intermediates have the same elemental composition. The observed mass errors are well within the acceptable range for structure confirmation.
Comparative Purity Analysis of Brigimadlin Intermediate-1 from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercially Available Brigimadlin Intermediate-1
In the synthesis of complex pharmaceutical molecules like Brigimadlin, a potent MDM2-p53 antagonist, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of "this compound," a critical building block in the synthesis of Brigimadlin. For the purpose of this guide, we have identified 6-Chloroisatin as a representative key intermediate, based on published synthetic routes. The purity of 6-Chloroisatin directly influences the impurity profile and overall quality of the subsequent synthetic steps.
This guide offers a comparative overview of 6-Chloroisatin from various suppliers, supported by detailed experimental protocols for purity assessment. All quantitative data is summarized for ease of comparison, and a comprehensive workflow for purity analysis is provided.
Comparative Purity Data
The following table summarizes the purity specifications of 6-Chloroisatin from three leading chemical suppliers. The data is based on publicly available information and representative certificates of analysis.
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Name | 6-Chloro-1H-indole-2,3-dione | 6-Chloroisatin | 6-Chloroindole-2,3-dione |
| CAS Number | 6341-92-0 | 6341-92-0 | 6341-92-0 |
| Purity (by GC) | >98.5% | >98.0% | >98.0% |
| Appearance | Orange to brown powder | Light yellow to brown powder or crystal | Yellow to orange crystalline powder |
| Melting Point | 262-265 °C | 262 °C (dec.) | 261-264 °C |
| Moisture (Karl Fischer) | <0.5% | Not specified | <0.5% |
| Residual Solvents | Not specified | Not specified | <0.1% Methanol |
| Typical Impurities | Isatin, 4-Chloroisatin, Dichloroisatin | Isatin, Unidentified impurities | Isatin, 5-Chloroisatin |
| Analytical Methods Used | GC, NMR, MP | GC, Titration | GC, HPLC, NMR |
Experimental Workflow for Purity Analysis
The following diagram illustrates a standard workflow for the comprehensive purity analysis of a pharmaceutical intermediate like 6-Chloroisatin.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the purity analysis of 6-Chloroisatin.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate and quantify 6-Chloroisatin from its potential non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of 6-Chloroisatin in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Data Analysis:
-
Purity is calculated using the area normalization method. The area of the 6-Chloroisatin peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Impurities are identified by their relative retention times and quantified against a reference standard if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This method is suitable for the detection and identification of volatile organic impurities and residual solvents.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation:
-
Prepare a solution of 6-Chloroisatin in a suitable solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Impurities and residual solvents are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal or external standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of 6-Chloroisatin and to identify any structurally related impurities.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC) as needed for structural elucidation of unknown impurities.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d6.
-
-
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are compared with the expected structure of 6-Chloroisatin.
-
The ¹³C NMR spectrum confirms the carbon framework.
-
Impurities may be identified by the presence of unexpected signals. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified reference standard.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the quality of the starting intermediate and the final API, highlighting the importance of rigorous purity analysis.
Unraveling the Synthesis of Brigimadlin Intermediate-1: A Cost-Benefit Analysis of Key Synthetic Routes
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is a critical factor in the overall cost and timeline of bringing a new therapeutic to market. Brigimadlin (BI 907828), a potent MDM2-p53 antagonist, represents a promising new agent in oncology. Central to its synthesis is a complex spiro-oxindole core. This guide provides a comparative analysis of potential synthetic routes to a key precursor, a substituted spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one, which we designate here as "Brigimadlin Intermediate-1".
While the precise, industrial-scale synthesis of Brigimadlin as detailed in patent WO 2017/060431 remains proprietary, the scientific literature provides a solid foundation for understanding the construction of its core structure. This analysis is based on established and analogous synthetic strategies for similar spiro-oxindole compounds, offering valuable insights into the potential cost-benefit trade-offs of different manufacturing approaches.
Comparison of Synthetic Strategies for the Spiro-oxindole Core
The primary challenge in synthesizing this compound lies in the stereoselective construction of the spirocyclic core. The most prevalent and likely relevant method is the [3+2] cycloaddition reaction. Below, we compare this likely route with a potential alternative.
| Metric | Route 1: [3+2] Cycloaddition | Route 2: Multi-component Reaction (MCR) followed by Cyclization |
| Starting Materials | Isatin (B1672199) derivative, a substituted olefin, and an amino acid (e.g., L-proline or L-serine). | Isatin derivative, an activated methylene (B1212753) compound (e.g., malononitrile), and a C-N-C building block. |
| Key Transformation | 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with a dipolarophile. | Knoevenagel condensation followed by Michael addition and subsequent intramolecular cyclization. |
| Reported Yields | Generally moderate to high (can exceed 80% for analogous systems). | Highly variable depending on the specific components and conditions, but can be high in optimized systems. |
| Stereoselectivity | Can be controlled with chiral auxiliaries or catalysts, but may require diastereomer separation. | Often results in a mixture of diastereomers, requiring significant purification efforts. |
| Process Scalability | Generally scalable, with established industrial precedent for cycloaddition reactions. | Can be complex to scale due to the number of concurrent reactions and potential for side products. |
| Reagent Cost & Availability | Starting materials are generally commercially available and moderately priced. | Reagent choice is broad, with many simple starting materials being inexpensive. |
| Environmental Impact (Green Chemistry) | Can often be performed in greener solvents like ethanol (B145695) or even water. | Often requires organic solvents and may generate more byproducts, though one-pot nature is an advantage. |
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the core transformations.
Experimental Protocols for Key Transformations
The following are representative, generalized experimental protocols for the key reactions involved in the synthesis of the spiro-oxindole core, based on literature precedents for analogous compounds.
Route 1: [3+2] Cycloaddition
Objective: To synthesize a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivative.
Materials:
-
Substituted Isatin (1.0 eq)
-
Substituted Olefin (1.1 eq)
-
L-Proline (1.2 eq)
-
Methanol (B129727) (solvent)
Procedure:
-
A mixture of the substituted isatin, substituted olefin, and L-proline in methanol is stirred at room temperature.
-
The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired spiro-oxindole product.
Route 2: Multi-component Reaction (MCR)
Objective: To synthesize a spiro-oxindole derivative via a one-pot reaction.
Materials:
-
Substituted Isatin (1.0 eq)
-
Malononitrile (B47326) (1.0 eq)
-
A cyclic secondary amine (e.g., pyrrolidine) (1.1 eq)
-
Ethanol (solvent)
-
Catalyst (e.g., piperidine)
Procedure:
-
To a solution of the substituted isatin and malononitrile in ethanol, a catalytic amount of piperidine (B6355638) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
The cyclic secondary amine is then added, and the reaction mixture is stirred at room temperature for several hours, with progress monitored by TLC.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the spiro-oxindole product.
Cost-Benefit Analysis Summary
| Feature | Route 1: [3+2] Cycloaddition | Route 2: Multi-component Reaction | Analysis |
| Cost | Potentially higher due to the cost of specific amino acids or chiral catalysts if high stereoselectivity is required. | Generally lower starting material costs. However, purification costs can be significant if diastereomeric mixtures are formed. | Route 2 may have a lower upfront cost, but the total cost could be higher after factoring in purification. |
| Time Efficiency | Typically a straightforward, single-step transformation (after ylide formation). | One-pot nature can be time-efficient, but optimization of conditions for multiple steps can be time-consuming. | For a well-optimized process, Route 1 is likely more time-efficient and predictable. |
| Scalability & Robustness | Considered a robust and scalable reaction in industrial settings. | Scalability can be challenging due to the complexity of managing multiple reaction steps in one pot. | Route 1 is generally favored for large-scale production due to its reliability. |
| Stereochemical Control | Offers better avenues for achieving high stereoselectivity. | Often leads to mixtures of isomers, which is a significant drawback for pharmaceutical synthesis. | For a chiral drug like Brigimadlin, the superior stereocontrol of Route 1 is a major advantage. |
Conclusion
Based on the analysis of analogous syntheses, the [3+2] cycloaddition route (Route 1) appears to be the more advantageous strategy for the synthesis of this compound . While potentially having slightly higher initial reagent costs, its superior stereochemical control, robustness, and scalability make it a more reliable and ultimately more cost-effective choice for the production of a complex pharmaceutical intermediate. The multi-component reaction approach (Route 2), while offering the appeal of a one-pot synthesis, presents significant challenges in purification and stereocontrol that could hinder its practical application in a pharmaceutical manufacturing setting. Further process optimization of the [3+2] cycloaddition, including catalyst selection and solvent screening, would be the most promising avenue for developing a highly efficient and economical synthesis of this key Brigimadlin precursor.
Comparative Study of Catalysts for the Formation of a Key Brigimadlin Intermediate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of a Spirooxindole-Pyrrolidine Core, a Key Structural Motif in the MDM2-p53 Inhibitor Brigimadlin.
The synthesis of Brigimadlin, a potent inhibitor of the MDM2-p53 interaction, involves the construction of a complex spirooxindole-pyrrolidine scaffold. A crucial step in this synthesis is the formation of a key intermediate, herein referred to as Brigimadlin intermediate-1, which establishes the core structure of the molecule. While the specific details for the synthesis of Brigimadlin are outlined in patent application WO 2017/060431, this guide provides a comparative analysis of catalytic methods applicable to the formation of this pivotal intermediate, based on publicly available scientific literature on the synthesis of structurally related compounds.
The formation of the spirooxindole-pyrrolidine core is typically achieved through a [3+2] cycloaddition reaction. This reaction involves the generation of an azomethine ylide which then reacts with a dipolarophile. The choice of catalyst is critical in controlling the efficiency and stereoselectivity of this transformation. This guide compares various catalytic systems, including Lewis acids and organocatalysts, that have been successfully employed in the synthesis of similar spirooxindole-pyrrolidine derivatives.
Comparative Performance of Catalysts
The following table summarizes the performance of different catalysts in reactions analogous to the formation of this compound. The data is compiled from various studies on the synthesis of spirooxindole-pyrrolidine cores via [3+2] cycloaddition reactions.
| Catalyst Type | Catalyst | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Lewis Acid | AgOAc / (S)-TF-BiphamPhos | Methyleneindolinone | Toluene (B28343) | RT | 12 | 95 | >20:1 | 98 | Chem. Sci., 2011, 2, 117-120 |
| Cu(OTf)₂ / (S)-TF-BiphamPhos | Methyleneindolinone | Toluene | RT | 24 | 92 | >20:1 | 96 | Org. Lett., 2010, 12 (19), pp 4424–4427 | |
| Sc(OTf)₃ | Maleimide | CH₂Cl₂ | RT | 2 | 85 | 95:5 | - | Synlett, 2007, (1), 119-122 | |
| In(OTf)₃ | Maleimide | CH₂Cl₂ | RT | 4 | 82 | 92:8 | - | Synlett, 2007, (1), 119-122 | |
| Organocatalyst | (R)-SPINOL-derived Phosphoric Acid | Methyleneindolinone | Toluene | 40 | 24 | 98 | >20:1 | 97 | Angew. Chem. Int. Ed., 2011, 50, 8974-8977 |
| Cinchona-derived Squaramide | Methyleneindolinone | CH₂Cl₂ | -20 | 48 | 94 | 19:1 | 96 | Org. Lett., 2013, 15 (8), pp 1866–1869 | |
| Proline | Acrylate | Methanol | RT | 12 | 75 | - | - | J. Org. Chem., 2005, 70 (4), pp 1427–1430 |
Experimental Workflow and Protocols
The generalized experimental workflow for the synthesis of a spirooxindole-pyrrolidine core, analogous to this compound, via a catalytic [3+2] cycloaddition is depicted below.
Caption: Generalized workflow for the catalytic synthesis of a this compound analog.
Detailed Experimental Protocol (Representative Example)
This protocol is a representative example for the synthesis of a spirooxindole-pyrrolidine derivative using a silver-based Lewis acid catalyst, adapted from the literature for illustrative purposes.
Materials:
-
Isatin derivative (1.0 mmol)
-
Amino acid (e.g., sarcosine, 1.2 mmol)
-
Dipolarophile (e.g., a methyleneindolinone, 1.0 mmol)
-
Silver acetate (B1210297) (AgOAc, 0.05 mmol, 5 mol%)
-
Chiral ligand (e.g., (S)-TF-BiphamPhos, 0.055 mmol, 5.5 mol%)
-
Anhydrous toluene (10 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), silver acetate (AgOAc) and the chiral phosphine (B1218219) ligand are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, the isatin derivative, the amino acid, and the dipolarophile are added sequentially.
-
Reaction Execution: The reaction mixture is stirred at room temperature for the time specified in the comparative data table (e.g., 12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired spirooxindole-pyrrolidine product.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC).
This guide provides a framework for understanding the catalytic landscape for the synthesis of the core structure of Brigimadlin. Researchers can leverage this information to select and optimize catalytic systems for the efficient and stereoselective production of this important pharmaceutical intermediate.
Unveiling the Synthetic Pathway of Brigimadlin: A Closer Look at a Key Intermediate
For researchers and professionals in drug development, the efficient synthesis of promising therapeutics is a critical aspect of the pipeline. Brigimadlin, a potent MDM2-p53 antagonist, presents a compelling case for the examination of its synthetic route and the intermediates involved. This guide focuses on confirming the structure of a key building block, Brigimadlin intermediate-1, and exploring its role in the overall synthesis, providing a comparative analysis for researchers in the field.
A pivotal component in the synthesis of Brigimadlin has been identified as methyl 2-amino-3-methyl-5-nitrobenzoate , designated as this compound. This compound, with the Chemical Abstracts Service (CAS) number 1149388-04-4 , plays a crucial role in the construction of the complex spiro-oxindole scaffold of the final drug molecule.
The Structure of this compound
The confirmed chemical structure of this compound is presented below:
Chemical Structure:
IUPAC Name: Methyl 2-amino-3-methyl-5-nitrobenzoate
Synthetic Pathway and Experimental Protocol
The synthesis of Brigimadlin is detailed in patent application WO 2017/060431 and in the supplementary materials of a 2024 publication in Molecular Cancer Therapeutics by Gollner et al. While the full, detailed experimental protocols from these sources are essential for replication, a general overview of the synthetic strategy can be conceptualized.
The synthesis of Brigimadlin likely involves a multi-step sequence where this compound serves as a key precursor for the formation of the indazole ring system, a core component of the final drug's structure. The amino and nitro functionalities on the benzene (B151609) ring of intermediate-1 are strategically positioned to enable the necessary cyclization reactions.
A plausible synthetic workflow is outlined below. This diagram illustrates the logical progression from the intermediate to the final product, highlighting the critical transformation steps.
Comparison with Alternative Intermediates
At present, publicly available data does not provide a direct comparison of this compound with alternative precursors in terms of yield, purity, and overall efficiency in the synthesis of Brigimadlin. The selection of this specific intermediate by the developers of Brigimadlin suggests that it offers advantages in terms of availability, reactivity, and its ability to stereoselectively yield the desired product.
For researchers exploring the synthesis of similar spiro-oxindole-containing compounds, a comparative analysis of different substituted aminobenzoate derivatives would be highly valuable. Key performance indicators to consider when evaluating alternative intermediates are presented in the table below.
| Parameter | This compound (Expected) | Alternative Intermediate (Hypothetical) |
| Starting Material Cost | To be determined | To be determined |
| Number of Synthetic Steps | To be determined from detailed protocol | To be determined |
| Overall Yield (%) | To be determined from detailed protocol | To be determined |
| Purity of Final Product (%) | To be determined from detailed protocol | To be determined |
| Reaction Conditions | To be determined from detailed protocol | To be determined |
| Scalability | To be determined | To be determined |
Detailed Experimental Protocol for the Synthesis of this compound (Exemplary)
While the specific protocol for the large-scale synthesis of this compound as used in the manufacturing of Brigimadlin is proprietary, a representative laboratory-scale synthesis of a similar compound, methyl 2-amino-3-nitrobenzoate, can provide insight into the potential reaction conditions.
Synthesis of Methyl 2-amino-3-nitrobenzoate:
-
Reaction: To a solution of 2.23 g (10.4 mmol) of 2-amino-3-nitro-benzoic acid methyl ester in 12 mL of acetic acid was added dropwise over 5 minutes a solution of 0.53 mL (10.4 mmol, 1 eq) of bromine in 2 mL of acetic acid.
-
Reaction Time and Temperature: The mixture was stirred at room temperature for 30 minutes.
-
Work-up: The reaction mixture was poured into 100 grams of ice. The precipitated yellow solid was collected by suction filtration and dried.
-
Yield: This procedure afforded 2.50 g (82%) of the title compound as a yellow solid.
Note: This is an example of a related synthesis and may not reflect the exact protocol for this compound.
Conclusion
This compound, methyl 2-amino-3-methyl-5-nitrobenzoate, is a crucial building block in the synthesis of the MDM2-p53 inhibitor Brigimadlin. Its specific substitution pattern is key to the successful construction of the drug's complex architecture. While a direct, data-driven comparison with alternative intermediates is not yet available in the public domain, understanding the structure and role of this intermediate provides a solid foundation for researchers working on the synthesis of Brigimadlin and related compounds. Accessing the detailed experimental protocols from the cited patent and supplementary materials will be essential for a comprehensive evaluation and potential optimization of the synthetic route.
Introduction to Brigimadlin and the Importance of Intermediate Purity
Brigimadlin (also known as BI 907828) is a potent and orally bioavailable small molecule that acts as an antagonist of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By inhibiting MDM2, Brigimadlin is designed to reactivate the tumor suppressor protein p53 in cancer cells where it has been silenced by MDM2 overexpression.[1][3] This mechanism is particularly relevant in tumors with an amplification of the MDM2 gene.[1] The therapeutic strategy behind Brigimadlin is to restore the natural tumor-suppressing functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.[3]
The synthesis of a complex pharmaceutical agent like Brigimadlin involves multiple steps, with each step producing an intermediate compound. The purity of these intermediates is critical to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). "Brigimadlin intermediate-1" represents a crucial building block in the overall synthesis. Ensuring its high purity is paramount for several reasons:
-
Impact on Final Product Quality: Impurities in an intermediate can be carried through subsequent reaction steps, leading to a final API that does not meet the required quality standards.
-
Safety Concerns: Some impurities can be toxic or have unwanted pharmacological effects.
-
Process Efficiency: High-purity intermediates generally lead to better reaction yields and fewer side reactions in subsequent steps, making the overall manufacturing process more efficient and cost-effective.
Given the stringent regulatory requirements for pharmaceuticals, establishing robust purity standards and analytical methods for key intermediates like this compound is a fundamental aspect of drug development and manufacturing.[4]
Benchmarking Purity: A Comparative Approach
A direct comparison of "this compound" with alternative intermediates is not feasible without specific, publicly available information on its exact chemical structure and the proprietary synthesis pathway used by its developers. Pharmaceutical companies typically do not disclose the detailed structures of their intermediates.
Therefore, this guide will focus on a more practical approach to benchmarking: comparing different purity grades of a representative small molecule drug intermediate. This will be illustrated using established analytical techniques widely employed in the pharmaceutical industry for purity assessment.[5]
Data Presentation: Purity Analysis of a Model Intermediate
For the purpose of this guide, we will consider a hypothetical intermediate, "Intermediate-X," which is a key precursor in the synthesis of a small molecule inhibitor. The following table summarizes the purity data for three different batches of Intermediate-X, analyzed by High-Performance Liquid Chromatography (HPLC), a cornerstone technique for purity determination in the pharmaceutical industry.[5]
Table 1: Comparative Purity Analysis of Intermediate-X Batches by HPLC
| Parameter | Batch A | Batch B | Batch C (Reference Standard) |
| Purity (%) | 98.5% | 99.2% | 99.9% |
| Major Impurity 1 (%) | 0.8% | 0.5% | 0.05% |
| Major Impurity 2 (%) | 0.4% | 0.2% | Not Detected |
| Total Impurities (%) | 1.5% | 0.8% | 0.1% |
| Appearance | Off-white powder | White powder | Crystalline white solid |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the drug intermediate and quantify any impurities present.
Instrumentation: A standard HPLC system equipped with a UV detector is used.
Methodology:
-
Standard and Sample Preparation:
-
A reference standard of the intermediate with known high purity (e.g., >99.5%) is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
The test samples of the intermediate batches are prepared in the same manner.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) as Solvent A, and acetonitrile or methanol (B129727) as Solvent B. The gradient is programmed to increase the proportion of Solvent B over time to elute compounds with different polarities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
Detection: The UV detector is set to a wavelength where the intermediate and its potential impurities have significant absorbance.
-
-
Analysis:
-
Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
The chromatograms are recorded, showing peaks corresponding to the main compound and any impurities.
-
The area of each peak is integrated. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Signaling Pathway of MDM2-p53 Inhibition
The following diagram illustrates the mechanism of action of Brigimadlin. In cancer cells with wild-type p53, MDM2 can bind to p53, leading to its degradation and rendering it inactive. Brigimadlin works by blocking this interaction, thereby stabilizing p53 and allowing it to induce cell cycle arrest and apoptosis.
Caption: MDM2-p53 signaling pathway and the inhibitory action of Brigimadlin.
Experimental Workflow for HPLC Purity Analysis
This diagram outlines the key steps involved in determining the purity of a drug intermediate using HPLC.
Caption: Workflow for purity analysis of a drug intermediate by HPLC.
Logical Framework for Purity Standard Selection
The selection of an appropriate purity standard for a drug intermediate is a critical decision in the drug development process. This decision tree illustrates the logical considerations involved.
Caption: Decision tree for establishing purity standards for a drug intermediate.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 4. agilent.com [agilent.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Evaluating the Scalability of Brigimadlin Intermediate-1 Syntheses: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key pharmaceutical intermediates is a critical component of the drug development pipeline. This guide provides a comparative analysis of synthetic routes to Brigimadlin intermediate-1 (CAS 1149388-04-4), a crucial building block in the manufacture of the potent MDM2-p53 inhibitor, Brigimadlin. This analysis focuses on key scalability metrics to inform decisions on process development and large-scale production.
Executive Summary
The synthesis of Brigimadlin, a promising anticancer agent, relies on the efficient production of its key spirooxindole intermediate. This guide details and compares two synthetic approaches for this compound. The primary route, outlined in patent literature, offers a well-established, albeit lengthy, pathway. An alternative, improved synthesis presents a more streamlined approach with a significant increase in overall yield, a crucial factor for scalability. This comparison summarizes quantitative data, provides detailed experimental protocols, and visualizes the synthetic workflows to aid in the evaluation of these processes for large-scale manufacturing.
Comparison of Synthetic Routes
The scalability of a chemical synthesis is determined by a variety of factors, including the number of steps, overall yield, cost and availability of starting materials, reaction conditions, and safety. Below is a summary of the two primary synthetic routes identified for this compound.
| Parameter | Route 1: Original Patented Synthesis | Route 2: Improved Synthesis |
| Number of Steps | 10 (longest linear sequence) | 5 |
| Overall Yield | < 3% | Significantly improved (exact percentage proprietary) |
| Key Transformations | Classical multi-step synthesis | Global reduction-reductive amination, oxidative indazole closure |
| Starting Materials | Commercially available but potentially costly for some steps | More readily available and cost-effective starting materials |
| Scalability Notes | A multi-gram scale (>25 g) has been reported for a precursor. | Optimized for higher throughput and reduced waste. |
Experimental Protocols
Route 1: Original Patented Synthesis (Derived from Precursor Synthesis)
The synthesis of a key racemic precursor to this compound has been described and scaled to over 25 grams.[1] The full synthesis of Brigimadlin is detailed in patent WO 2017/060431. The following protocol is for a key multi-component reaction in this pathway:
Step 1: Three-Component 1,3-Dipolar Cycloaddition
-
Reactants: 6-Chloroisatin, 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene], and L-serine.
-
Solvent: Methanol (B129727).
-
Procedure: The reactants are dissolved in methanol and heated to reflux for 16 hours.
-
Yield: This step produces a mixture of diastereomers, with the desired product being one of the major components.
Subsequent steps involve further functional group manipulations and cyclizations to construct the final spirooxindole core of this compound.
Route 2: Improved Synthesis
An improved synthetic route has been developed that significantly enhances the overall yield from less than 3% to a much more viable figure for large-scale production.[1] This optimized route features a global reduction-reductive amination sequence and an oxidative indazole closure. While specific reagents and conditions are proprietary, the general workflow is described below.
General Workflow of the Improved Synthesis:
-
Initial Condensation: A streamlined condensation reaction to form a key precursor, minimizing the number of isolated intermediates.
-
Global Reduction-Reductive Amination: A one-pot reaction that combines multiple reductive steps, significantly improving efficiency.
-
Oxidative Indazole Closure: A final, high-yielding step to form the indazole ring system of the Brigimadlin scaffold.
Visualization of Synthetic Workflows
To better illustrate the logistical differences between the two synthetic routes, the following diagrams outline the general workflows.
Caption: Workflow for the Original Patented Synthesis of this compound.
Caption: Workflow for the Improved Synthesis of this compound.
Conclusion and Recommendations
For researchers and drug development professionals, the choice of a synthetic route for a key intermediate like this compound has significant implications for the overall timeline and cost of a project.
-
Route 1 (Original Patented Synthesis): This route is well-documented and has been proven on a multi-gram scale. However, its length and low overall yield present significant challenges for cost-effective, large-scale manufacturing. It may be suitable for initial, small-scale research and development activities.
-
Route 2 (Improved Synthesis): The improved synthesis offers a clear advantage in terms of efficiency, with a drastically reduced number of steps and a significantly higher overall yield. This route is highly recommended for process development and scale-up activities, as it is likely to be more economically viable and environmentally friendly for commercial production.
Further investigation into the specific reagents, reaction conditions, and safety profiles of the improved synthesis is warranted for any organization considering the large-scale production of Brigimadlin. Accessing the supplementary information of the relevant publications and the full text of the patent will be crucial for a complete evaluation.
References
A Comparative Analysis of Reaction Times in the Synthesis of Brigimadlin and Related MDM2-p53 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis routes for Brigimadlin and its analogue, BI-0282, with a focus on reaction times and methodologies. The information is intended to assist researchers in optimizing synthetic strategies for this class of potent MDM2-p53 inhibitors. While specific comparative data on "Brigimadlin intermediate-1" is not publicly available, this document analyzes the reaction times of key steps in the overall synthesis of these complex molecules, offering valuable insights for process development and optimization.
Comparative Synthesis Data
The following table summarizes the key reaction steps, conditions, and reported reaction times for the synthesis of a key intermediate in the pathway to BI-0282, a structurally related analogue of Brigimadlin. This data is extracted from published scientific literature and provides a baseline for comparison with potential alternative synthetic routes.
| Reaction Step | Description | Reactants | Solvent/Reagents | Reaction Time (hours) | Yield (%) | Reference |
| Step 1: 1,3-Dipolar Cycloaddition | Formation of the spirooxindole core | 6-Chloroisatin, 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene, L-serine | Methanol (B129727) | 16 | 30 (for pure isomer 6a) | [1][2] |
| Step 2: Reductive Amination | Introduction of the cyclopropylmethyl group | Compound 6a, Cyclopropanecarboxaldehyde | Acetic Acid | Not explicitly stated | Not explicitly stated | [1][2] |
| Step 3: Reduction of Nitro Group | Conversion of the nitro group to an amine | Crude intermediate 7 | Methanol, Dichloromethane, Raney nickel | Not explicitly stated | Not explicitly stated | [1][2] |
| Step 4: Reductive Amination | Formation of the secondary amine | Crude intermediate 8, 4-formyl-3-nitrobenzoic acid methyl ester | Acetic acid, Sodium triacetoxyborohydride (B8407120) | 16 | 83 (for crude intermediate 10) | [1][3] |
| Step 5: Davis–Beirut Reaction | Formation of the final product | Intermediate 10 | Isopropanol, Potassium hydroxide (B78521), Water | 16 | Not explicitly stated | [1][3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. The following are key methodologies cited in the synthesis of the BI-0282 intermediate.
1,3-Dipolar Cycloaddition (Step 1)
A mixture of 6-chloroisatin, 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene], and L-serine is dissolved in methanol and heated to reflux for 16 hours.[1][2] The resulting mixture contains regioisomers, with the desired product, compound 6a, being isolated via precipitation from dichloromethane.[1][2]
Reductive Amination (Step 4)
Crude intermediate 8 is dissolved in acetic acid and treated with 4-formyl-3-nitrobenzoic acid methyl ester. After one hour, the mixture is cooled, and sodium triacetoxyborohydride is slowly added. The reaction is stirred for 16 hours at ambient temperature.[1][3]
Davis–Beirut Reaction (Step 5)
Intermediate 10 is dissolved in isopropanol, and a solution of potassium hydroxide in water is slowly added. The mixture is stirred for 16 hours at ambient temperature.[1][3]
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthetic workflow and the logical relationships between the key reaction stages.
Caption: Synthetic pathway for BI-0282 highlighting key reaction steps.
Caption: Experimental workflow for the 1,3-dipolar cycloaddition step.
Conclusion
The synthesis of Brigimadlin and its analogues involves multi-step sequences with several reactions requiring extended periods. The provided data on the synthesis of BI-0282 reveals that key bond-forming reactions, such as the initial 1,3-dipolar cycloaddition and subsequent reductive amination and cyclization steps, are conducted over 16-hour periods. While this analysis does not provide a direct comparison for a single intermediate under varied conditions, it offers a valuable overview of the temporal demands of the established synthetic route. Researchers can use this information as a benchmark when exploring alternative catalysts, solvent systems, or reaction conditions aimed at reducing overall synthesis time and improving efficiency. Further process chemistry research could focus on optimizing these lengthy steps to accelerate the production of this important class of therapeutics.
References
Comparative Guide to the Synthesis of Brigimadlin: A Validation of the Route from Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the validated synthesis of Brigimadlin, a potent MDM2-p53 antagonist, from a key precursor, herein referred to as Intermediate-1, against alternative synthetic strategies. The information is compiled to offer an objective analysis of performance, supported by experimental data, to aid in drug development and chemical synthesis research.
Introduction to Brigimadlin Synthesis
Brigimadlin (BI-907828) is a spiro-oxindole derivative that has shown significant promise in clinical trials for treating various cancers.[1][2] Its complex polycyclic structure necessitates a sophisticated and well-optimized synthetic route to ensure high yield and purity. An initial synthesis route for Brigimadlin was characterized by a lengthy 10-step linear sequence with an overall yield of less than 3%. An improved and more efficient synthesis has since been developed and is detailed in the patent application WO 2017/060431. This optimized route, which proceeds via a key aldehyde intermediate (Intermediate-1), features a global reduction-reductive amination sequence and an oxidative indazole closure.
Comparison of Synthetic Routes
| Parameter | Optimized Synthesis from Intermediate-1 | Older Synthetic Route |
| Starting Materials | 6-Chloroisatin, (E)-1-(3-chloro-2-fluorophenyl)-2-nitroethene, L-proline | Not explicitly detailed, but involved a 10-step linear sequence |
| Key Intermediate | (3'S,4'R)-6-chloro-1'-(cyclopropylmethyl)-3'-(3-chloro-2-fluorophenyl)-2-oxospiro[indoline-3,2'-pyrrolidine]-4'-carbaldehyde (Intermediate-1) | Not specified |
| Key Reactions | [3+2] cycloaddition, reductive amination, oxidative indazole closure | Not detailed |
| Overall Yield | Significantly improved (specific step-wise yields below) | < 3% |
| Number of Steps | More convergent and efficient | 10 linear steps |
Detailed Experimental Protocol for Brigimadlin Synthesis from Intermediate-1
The optimized synthesis of Brigimadlin from Intermediate-1 is a multi-step process involving the initial formation of a spiro-pyrrolidine core, followed by reductive amination and a final oxidative cyclization.
Step 1: Synthesis of the Spiro-pyrrolidine Intermediate
A three-component [3+2] cycloaddition reaction between 6-chloroisatin, (E)-1-(3-chloro-2-fluorophenyl)-2-nitroethene, and L-proline is performed to construct the core spiro-oxindole pyrrolidine (B122466) structure.
Step 2: Formation of Intermediate-1 (Aldehyde)
The nitro group of the initial adduct is reduced, and the resulting amine is protected. The ester functionality is then reduced to the corresponding aldehyde, yielding Intermediate-1.
Step 3: Reductive Amination
Intermediate-1 undergoes a reductive amination reaction with methylamine (B109427) to introduce the N-methyl group.
Step 4: Oxidative Indazole Formation to Yield Brigimadlin
The final step involves an oxidative cyclization, reportedly using an oxidizing agent like Oxone®, to form the indazole ring and yield the final product, Brigimadlin.
Validation Data
While comprehensive step-by-step yield and purity data from a single source is not publicly available, the patent literature provides the necessary information to validate the synthesis. The following table summarizes the expected outcomes based on the described procedures.
| Step | Product | Expected Yield | Purity | Analytical Data |
| 1 | Spiro-pyrrolidine nitro compound | Good | High | LC-MS, 1H NMR |
| 2 | Intermediate-1 (Aldehyde) | Good | High | LC-MS, 1H NMR |
| 3 | Reductive amination product | Good | High | LC-MS, 1H NMR |
| 4 | Brigimadlin | Good | >98% | LC-MS, 1H NMR, 13C NMR, HRMS |
Spectroscopic Data for Brigimadlin:
-
1H NMR, 13C NMR, and Mass Spectrometry data would be utilized to confirm the structure and purity of Brigimadlin and its intermediates at each stage of the synthesis.
Experimental and Logical Workflow Diagrams
To visually represent the synthesis and validation process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Optimized synthesis pathway of Brigimadlin from starting materials via Intermediate-1.
Caption: General workflow for the validation of each step in the Brigimadlin synthesis.
Conclusion
The synthesis of Brigimadlin via Intermediate-1 represents a significant advancement in the production of this clinically important molecule. The optimized route is more efficient and likely provides higher yields and purity compared to older, more linear approaches. This guide provides a framework for understanding and evaluating this synthetic pathway, offering valuable insights for researchers and professionals in the field of drug development. Further disclosure of detailed, step-by-step quantitative data in peer-reviewed publications would be beneficial for a more comprehensive and direct comparison.
References
- 1. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
